ETX0462
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H16N6O7S |
|---|---|
Peso molecular |
364.34 g/mol |
Nombre IUPAC |
(4R,7S)-7-(N-hydroxy-N'-methylcarbamimidoyl)-1-methyl-4-(sulfooxyamino)-5,7-dihydro-4H-pyrazolo[5,4-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H16N6O7S/c1-11-9(13-19)8-7-5(3-12-15(7)2)6(4-16(8)10(17)18)14-23-24(20,21)22/h3,6,8,14,19H,4H2,1-2H3,(H,11,13)(H,17,18)(H,20,21,22)/t6-,8-/m0/s1 |
Clave InChI |
TVYRNFNEBLNAMJ-XPUUQOCRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ETX0462 on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETX0462 is a novel, first-in-class diazabicyclooctane (DBO) antimicrobial agent engineered to overcome the primary resistance mechanisms employed by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike traditional β-lactam antibiotics, this compound possesses a dual-action mechanism: potent inhibition of essential penicillin-binding proteins (PBPs) and inherent stability against all four Ambler classes of β-lactamases.[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its PBP targets, detailing its binding affinities, acylation efficiencies, and the structural basis for its potent activity. The methodologies for key experiments are also described to facilitate further research and development in this area.
Core Mechanism of Action: PBP Inhibition
The primary antibacterial activity of this compound stems from its ability to inhibit the transpeptidase activity of essential penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis and maintenance of the bacterial cell wall.[1] By covalently acylating the active site serine of these enzymes, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to a compromised cell envelope and subsequent bacterial cell death. A key innovation in the development of this compound was the simultaneous optimization of PBP inhibition and its ability to permeate the outer membrane of Gram-negative bacteria, a significant hurdle for many antibiotics.[2]
This compound was specifically designed for potent activity against PBP1 and PBP3 in Gram-negative pathogens.[3] Inhibition of these specific PBPs leads to characteristic morphological changes in bacteria, such as filamentation, ultimately resulting in cell lysis.
Quantitative Analysis of this compound-PBP Interactions
The potency of this compound against its PBP targets has been quantified through various biochemical assays. The following tables summarize the available data on its inhibitory activity.
Table 1: PBP Binding Affinity of this compound
| Target PBP | Organism | Binding Affinity (IC₅₀, µg/mL) |
| PBP1 | Gram-negative bacteria | Data not available in search results |
| PBP3 | Gram-negative bacteria | Data not available in search results |
Note: While the search results state that this compound was designed to inhibit PBP1 and PBP3, specific IC₅₀ values for these interactions are not provided.
Table 2: Acylation Efficiency of this compound against PBPs
| Target PBP | Organism | Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹) |
| PBP1 | Gram-negative bacteria | Data not available in search results |
| PBP3 | Gram-negative bacteria | Data not available in search results |
Note: Quantitative data on the acylation efficiency of this compound for its target PBPs were not available in the performed search results.
Structural Basis of PBP Inhibition
The molecular interactions between this compound and its PBP targets have been elucidated through X-ray crystallography. A crystal structure of this compound in a covalent complex with Pseudomonas aeruginosa PBP3 (PaPBP3) has been solved at a resolution of 2.2 Å (PDB ID: 7JWL).[4]
This structural data reveals that this compound binds to the active site of PaPBP3, forming a stable acyl-enzyme intermediate with the catalytic serine residue. The diazabicyclooctane core of this compound is positioned within the binding pocket, making key interactions with surrounding amino acid residues. This covalent modification of the active site serine prevents the enzyme from carrying out its normal function in cell wall synthesis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: The bacterial strain of interest is grown overnight and then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
PBP Binding Assay (Competition Assay with Bocillin-FL)
Objective: To determine the binding affinity (IC₅₀) of this compound for specific PBPs.
Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed. The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of this compound for a defined period to allow for binding to the PBPs.
-
Fluorescent Labeling: A fluorescent penicillin derivative, Bocillin-FL, is added to the reaction mixture. Bocillin-FL binds to the active sites of PBPs that are not already occupied by this compound.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: The gel is visualized using a fluorescence scanner to detect the Bocillin-FL labeled PBPs.
-
IC₅₀ Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC₅₀ is the concentration of this compound that results in a 50% reduction in the fluorescent signal for a specific PBP compared to the control with no inhibitor.[5]
Mass Spectrometry-Based Acylation Analysis
Objective: To confirm the covalent binding of this compound to PBPs and to potentially determine the acylation rate.
Methodology:
-
PBP Incubation: Purified PBP is incubated with this compound for various time points.
-
Reaction Quenching: The acylation reaction is stopped at each time point.
-
Mass Spectrometry Analysis: The protein sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).[6]
-
Data Analysis: The mass spectra are analyzed to detect the mass shift corresponding to the covalent adduction of this compound to the PBP. The extent of acylation over time can be used to determine the acylation rate constant.
Visualizations
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Caption: Experimental workflow for the PBP binding assay.
References
- 1. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 2. Rational design of a new antibiotic class for drug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound toward Some Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ETX0462: A Novel Diazabicyclooctane with Potent Anti-pseudomonal Activity Unaffected by β-Lactamase-Mediated Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ETX0462 is a pioneering, first-in-class diazabicyclooctane (DBO) antibiotic candidate with a dual mechanism of action that includes the inhibition of essential penicillin-binding proteins (PBPs) and intrinsic antibacterial activity.[1][2] A significant feature of this compound is its robust activity against multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, which is maintained in the presence of all four Ambler classes of β-lactamases.[3][4] This technical guide provides a comprehensive overview of the β-lactamase inhibition spectrum—or more accurately, its insensitivity to β-lactamases—and the primary mechanism of action of this compound. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Gram-negative pathogens, in particular, have developed sophisticated resistance mechanisms, with the production of β-lactamase enzymes being a primary defense against β-lactam antibiotics.[3] this compound represents a novel therapeutic strategy by circumventing this common resistance mechanism.[4] Unlike traditional β-lactamase inhibitors that directly bind to and inactivate β-lactamases, this compound was rationally designed to be a poor substrate for these enzymes, allowing it to reach its primary targets, the PBPs, and exert its bactericidal effects.[3][5] This document will delve into the technical details of this compound's interaction with β-lactamases and its potent PBP inhibition.
Mechanism of Action: Evasion of β-Lactamases and PBP Inhibition
The primary antibacterial mechanism of this compound is the inhibition of bacterial cell wall synthesis through the covalent binding to essential penicillin-binding proteins (PBPs).[5] Specifically, this compound has been shown to have high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and Escherichia coli. By inhibiting these enzymes, this compound disrupts the cross-linking of peptidoglycan, leading to cell lysis and bacterial death.
Crucially, the chemical structure of this compound renders it stable in the presence of a wide array of serine- and metallo-β-lactamases. This stability allows the molecule to remain intact and reach the periplasmic space where it can bind to its PBP targets, even in bacteria that produce high levels of β-lactamases.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Entasis Therapeutics Presents Data on Sulbactam-Durlobactam and this compound at 2022 ASM Microbe Annual Conference - BioSpace [biospace.com]
- 3. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
ETX0462: A Technical Guide to its Chemical Structure, Synthesis, and Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane (DBO) antibiotic with a dual mechanism of action, positioning it as a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Developed by Entasis Therapeutics, this compound not only inhibits a broad spectrum of β-lactamases but also exhibits direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthetic strategy, and the experimental protocols used to characterize the unique dual-action mechanism of this compound.
Chemical Structure and Properties
This compound is a synthetic diazabicyclooctane derivative. Its chemical identity is well-defined by various nomenclature and structural identifiers. The crystal structure of this compound in a complex with Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3) has been resolved, providing crucial insights into its binding interactions.
| Property | Data |
| IUPAC Name | [(1R,7S)-7-(N-hydroxy-N'-methylcarbamimidoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate |
| Chemical Formula | C₁₀H₁₄N₆O₆S |
| Molar Mass | 346.32 g/mol |
| SMILES | CN=C([C@@H]1C2=C(C=NN2C)[C@@H]3CN1C(=O)N3OS(=O)(=O)O)NO |
| InChI | InChI=1S/C10H14N6O6S/c1-11-9(13-18)8-7-5(3-12-14(7)2)6-4-15(8)10(17)16(6)22-23(19,20)21/h3,6,8,18H,4H2,1-2H3,(H,11,13)(H,19,20,21)/t6-,8-/m0/s1 |
Synthetic Strategy
The synthesis of this compound was achieved through a rational drug design approach, as detailed in the seminal publication "Rational design of a new antibiotic class for drug-resistant infections" in Nature. While a detailed, step-by-step public protocol is not available, the overall strategy focused on optimizing the diazabicyclooctane scaffold to achieve potent inhibition of both β-lactamases and PBPs. The synthetic route likely involves the construction of the core bicyclic ring system followed by the introduction of the side chains that are crucial for its dual activity. The general synthetic approaches for diazabicyclooctane β-lactamase inhibitors such as avibactam (B1665839) and relebactam (B560040) provide a foundational understanding of the chemical transformations that would be involved.
Dual-Action Mechanism of this compound
This compound exerts its potent antibacterial effect through a dual-action mechanism, a key feature that distinguishes it from many other β-lactamase inhibitors.
As illustrated in the diagram, this compound acts on two critical targets within Gram-negative bacteria:
-
β-Lactamase Inhibition: this compound effectively neutralizes a wide range of β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound can protect co-administered β-lactams from degradation.
-
Penicillin-Binding Protein (PBP) Inhibition: Independently of its β-lactamase inhibition, this compound directly binds to and inhibits the activity of PBPs. These enzymes are essential for the synthesis and maintenance of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death.[1][2][3]
Experimental Protocols
The characterization of this compound's dual-action mechanism involves specific biochemical assays to quantify its inhibitory activity against both β-lactamases and PBPs.
β-Lactamase Inhibition Assay
A common method to determine the inhibitory activity of compounds against β-lactamases is a colorimetric assay using the chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963).
Principle: β-lactamase enzymes hydrolyze the β-lactam ring of nitrocefin, resulting in a color change that can be measured spectrophotometrically. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis is reduced.
Protocol Outline:
-
Reagents and Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution
-
This compound at various concentrations
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer
-
-
Procedure:
-
Add a solution of the β-lactamase enzyme to the wells of a microtiter plate.
-
Add different concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance at 486 nm over time.
-
The rate of the reaction is proportional to the enzyme activity. The inhibitory potency of this compound is determined by calculating the concentration required to reduce the enzyme activity by 50% (IC₅₀).
-
Penicillin-Binding Protein (PBP) Inhibition Assay
The inhibition of PBPs by this compound can be assessed using a competition assay with a fluorescently labeled β-lactam, such as Bocillin-FL (a fluorescent derivative of penicillin).
Principle: Bocillin-FL binds covalently to the active site of PBPs. The amount of bound Bocillin-FL can be quantified by fluorescence. This compound will compete with Bocillin-FL for binding to the PBPs, leading to a decrease in the fluorescent signal.
Protocol Outline:
-
Reagents and Materials:
-
Bacterial membrane fraction containing PBPs
-
Bocillin-FL
-
This compound at various concentrations
-
Assay buffer
-
SDS-PAGE equipment
-
Fluorescence imager
-
-
Procedure:
-
Incubate the bacterial membrane preparation with various concentrations of this compound for a specific time to allow for binding to PBPs.
-
Add Bocillin-FL to the mixture and incubate to label the PBPs that are not inhibited by this compound.
-
Stop the reaction and separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the fluorescence intensity at different inhibitor concentrations.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a dual-action antibiotic like this compound.
Conclusion
This compound represents a significant breakthrough in the development of new antibiotics against MDR Gram-negative pathogens. Its unique dual-action mechanism, targeting both β-lactamases and penicillin-binding proteins, provides a powerful and resilient mode of antibacterial activity. The rational design and synthetic strategies employed in its development, coupled with robust in vitro characterization methods, underscore the potential of innovative approaches in overcoming antibiotic resistance. Further research and clinical development of this compound and similar compounds are crucial in addressing the global health threat posed by resistant bacteria.
References
ETX0462: A Novel Dual-Action Antibiotic Targeting ESKAPE Pathogens
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a pioneering, first-in-class diazabicyclooctane antibiotic candidate with a unique dual mechanism of action. It functions as both a potent β-lactamase inhibitor and exhibits intrinsic antibacterial activity through the inhibition of essential penicillin-binding proteins (PBPs).[1] This innovative approach addresses the critical challenge of antimicrobial resistance, particularly against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance and are a leading cause of nosocomial infections.[2][3][4][5][6][7] Preclinical data have demonstrated the potent in vitro and in vivo efficacy of this compound against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria.
Mechanism of Action
This compound exerts its bactericidal effect through a two-pronged attack on bacterial cell wall synthesis. Unlike traditional β-lactam antibiotics that are susceptible to degradation by β-lactamase enzymes, this compound is unaffected by all four Ambler classes of these resistance-conferring enzymes.[1] Its primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. Specifically, this compound has been shown to have a high affinity for PBP1 and PBP3 in Gram-negative bacteria.[8] The inhibition of these essential enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.
The ability of this compound to permeate the bacterial outer membrane through multiple porins and inhibit several PBP subtypes contributes to its low propensity for resistance development.[1]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of clinically relevant Gram-negative pathogens, including the challenging ESKAPE group. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against these key bacteria.
| Pathogen | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter baumannii | ||||
| Klebsiella pneumoniae | ||||
| Pseudomonas aeruginosa | 40 MDR clinical isolates | |||
| Enterobacter cloacae | ||||
| Escherichia coli | ||||
| Stenotrophomonas maltophilia |
Note: Data for specific ESKAPE pathogens other than P. aeruginosa requires access to the full primary research publication. The provided information indicates potent activity against all Gram-negative ESKAPE pathogens.
In Vivo Efficacy
Preclinical studies in animal models have corroborated the potent in vitro activity of this compound. In a neutropenic murine thigh infection model, this compound demonstrated robust, dose-dependent bactericidal activity against Pseudomonas aeruginosa. A greater than 1-log reduction in bacterial burden was achieved when the unbound systemic concentrations of this compound exceeded the MIC for 60% of the dosing interval.[1]
Furthermore, in a murine lung infection model, this compound exhibited significant bactericidal activity, achieving a greater than 3-log drop in bacterial count compared to the initial inoculum against clinical isolates of P. aeruginosa.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
dot
Penicillin-Binding Protein (PBP) Competition Assay
The affinity of this compound for bacterial PBPs is assessed using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin-FL.
Protocol:
-
Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed. The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of this compound for a defined period to allow for binding to the PBPs.
-
Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the mixture. Bocillin-FL will bind to any PBPs that are not already occupied by this compound.
-
SDS-PAGE and Imaging: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescent scanner to detect the Bocillin-FL signal.
-
Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding and allows for the determination of the half-maximal inhibitory concentration (IC50) for each PBP.
dot
Murine Neutropenic Thigh Infection Model
This in vivo model is used to evaluate the efficacy of this compound in a setting of severe infection in an immunocompromised host.
Protocol:
-
Induction of Neutropenia: Mice (e.g., specific pathogen-free female ICR mice) are rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Infection: On day 0, mice are inoculated intramuscularly in the thigh with a standardized suspension (e.g., 10⁵-10⁶ CFU) of the test pathogen (e.g., P. aeruginosa).
-
Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection (e.g., 2 hours).
-
Assessment of Efficacy: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thighs are aseptically removed and homogenized. The number of viable bacteria (CFU) in the thigh homogenate is determined by plating serial dilutions on appropriate agar media.
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. The results are typically expressed as the log10 reduction in CFU per thigh.
dot
Signaling Pathway
The mechanism of action of this compound does not involve a classical signaling pathway but rather a direct inhibition of enzymatic activity essential for bacterial survival. The logical relationship of its action is depicted below.
dot
Conclusion
This compound represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Its novel dual-action mechanism, potent in vitro activity against ESKAPE pathogens, and demonstrated in vivo efficacy make it a promising candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this and other novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance in ESKAPE Pathogens: A Retrospective Epidemiological Study at the University Hospital of Palermo, Italy [mdpi.com]
- 7. Identification of the ESKAPE pathogens by mass spectrometric analysis of microbial membrane glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of this compound toward Some Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Profile of ETX0462: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane antibiotic with a dual mechanism of action, acting as both a β-lactamase inhibitor and possessing intrinsic antibacterial activity.[1] This investigational drug has demonstrated potent activity against a range of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Burkholderia cepacia.[1] Developed by Entasis Therapeutics, this compound represents a significant advancement in the pursuit of new treatments for severe and often life-threatening bacterial infections.[2][3] This technical guide provides a comprehensive summary of the publicly available preclinical pharmacokinetic and pharmacodynamic data for this compound.
Mechanism of Action
Similar to β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[3] Unlike traditional β-lactams, however, this compound is not susceptible to hydrolysis by β-lactamases, a primary mechanism of antibiotic resistance in Gram-negative bacteria.[3] This allows this compound to maintain its activity against a broad spectrum of pathogens that produce these enzymes. The primary targets of this compound are PBP1 and PBP3.[4]
Preclinical Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not yet publicly available. The tables below are structured to accommodate this data as it is released.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) |
| This compound | IV | Value | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | SC | Value | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | PO | Value | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Abbreviations: AUC, area under the concentration-time curve; CL, clearance; Cmax, maximum plasma concentration; IV, intravenous; PO, oral; SC, subcutaneous; t½, half-life; Tmax, time to maximum plasma concentration; Vd, volume of distribution.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) |
| This compound | IV | Value | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | PO | Value | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Abbreviations: AUC, area under the concentration-time curve; CL, clearance; Cmax, maximum plasma concentration; IV, intravenous; PO, oral; t½, half-life; Tmax, time to maximum plasma concentration; Vd, volume of distribution.
Pharmacodynamics
The primary pharmacodynamic (PD) index for this compound has been identified as the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[2] A target of approximately 60% fT > MIC has been associated with a 1-log reduction in bacterial count (bactericidal activity).[2]
In Vivo Efficacy
This compound has demonstrated significant efficacy in a neutropenic murine lung infection model. In studies against clinical isolates of P. aeruginosa, this compound achieved a greater than 3-log drop in bacterial count compared to the initial inoculum.[5] Similar in vivo efficacy was also observed against the biothreat pathogens Yersinia pestis and Burkholderia pseudomallei.[5]
Toxicology
In a 14-day Good Laboratory Practice (GLP) toxicology study in rats, this compound was well-tolerated up to the limit dose of 2,000 mg/kg.[2]
Experimental Protocols
While specific, detailed protocols from the preclinical studies of this compound are not publicly available, the following outlines the likely methodologies based on standard practices in antibiotic drug development.
Neutropenic Murine Lung Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a model that mimics a severe bacterial pneumonia in an immunocompromised host.
Workflow:
-
Animal Model: Typically, specific pathogen-free mice (e.g., ICR or BALB/c) are used.
-
Immunosuppression: Neutropenia is induced to render the animals more susceptible to infection. This is commonly achieved through the intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: Mice are anesthetized and infected via intratracheal or intranasal instillation of a standardized bacterial suspension (e.g., P. aeruginosa).
-
Treatment: this compound is administered at various doses and schedules, typically starting 1-2 hours post-infection. The route of administration is often subcutaneous or intravenous to ensure consistent systemic exposure.
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment initiation), animals are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (colony-forming units per gram of tissue).
14-Day GLP Toxicology Study in Rats
Objective: To assess the safety and tolerability of this compound following repeated daily administration over a two-week period.
Workflow:
-
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
-
Dosing: this compound is administered daily for 14 consecutive days via a clinically relevant route (e.g., intravenous infusion). Multiple dose groups, including a vehicle control and a high-dose group up to the limit dose (e.g., 2,000 mg/kg), are included.
-
Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are measured regularly.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: A full necropsy is performed, and organs are weighed. A comprehensive set of tissues is collected and preserved for microscopic examination (histopathology).
-
Toxicokinetics: Blood samples are collected at specified time points after the first and last doses to determine the systemic exposure to this compound.
Conclusion
The preclinical data available for this compound suggest a promising profile for a novel antibiotic targeting multidrug-resistant Gram-negative pathogens. Its unique mechanism of action, potent in vivo efficacy, and favorable preliminary safety data support its continued development. As more detailed pharmacokinetic data becomes publicly available, a more complete understanding of its clinical potential will emerge.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class [globenewswire.com]
- 3. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 4. Activity of this compound toward Some Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative and Biothreat Pathogens - BioSpace [biospace.com]
In Vitro Activity of ETX0462 Against Pseudomonas aeruginosa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of ETX0462, a novel diazabicyclooctane antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. This compound represents a new class of antimicrobial agents that function by inhibiting essential penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.[1][2] A key characteristic of this compound is its stability against all four Ambler classes of β-lactamases, a common resistance mechanism in Gram-negative bacteria.[2] This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of this compound's potential in combating multidrug-resistant (MDR) P. aeruginosa.
Antimicrobial Potency: Minimum Inhibitory Concentrations (MICs)
This compound has demonstrated significant in vitro potency against a range of P. aeruginosa isolates, including multidrug-resistant (MDR) strains.
Table 1: MIC Distribution of this compound against Pseudomonas aeruginosa
| Isolate Panel | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Multidrug-Resistant Clinical Isolates | 40 | 0.25 - 4 | 0.5 | 1 |
Data derived from cumulative growth inhibition studies.
Experimental Protocol: MIC Determination
The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: P. aeruginosa isolates were cultured on Mueller-Hinton agar (B569324) (MHA) plates overnight at 35°C. Colonies were then suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Assay Plates: Serial twofold dilutions of this compound were prepared in CAMHB in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition
This compound exerts its bactericidal effect by targeting and inhibiting essential penicillin-binding proteins (PBPs) in P. aeruginosa, which are responsible for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death. The primary targets of this compound in Gram-negative bacteria have been identified as PBP1 and PBP3. The crystal structure of this compound in complex with P. aeruginosa PBP3 has been determined, providing a molecular basis for its inhibitory activity.
Table 2: PBP Binding Affinity of this compound against Pseudomonas aeruginosa
| PBP Target | IC₅₀ (µM) |
| PBP1a | Data not publicly available |
| PBP1b | Data not publicly available |
| PBP2 | Data not publicly available |
| PBP3 | < 1 |
| PBP4 | Data not publicly available |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the PBP activity.
Experimental Protocol: PBP Binding Assay
The binding affinity of this compound to P. aeruginosa PBPs was assessed using a competitive binding assay with a fluorescent penicillin derivative, Bocillin FL.
-
Membrane Preparation: P. aeruginosa cells were grown to mid-logarithmic phase, harvested, and lysed. The cell membranes containing the PBPs were isolated by ultracentrifugation.
-
Competitive Binding: The membrane preparations were incubated with varying concentrations of this compound to allow for binding to the PBPs.
-
Fluorescent Labeling: A saturating concentration of Bocillin FL was added to the mixture. Bocillin FL binds to the active sites of PBPs that are not occupied by this compound.
-
Detection and Quantification: The PBP-Bocillin FL complexes were separated by SDS-PAGE. The fluorescent bands were visualized and quantified using a fluorescence scanner. The intensity of the fluorescence is inversely proportional to the binding of this compound.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of this compound that resulted in a 50% reduction in Bocillin FL binding to a specific PBP.
Signaling Pathway of PBP Inhibition by this compound
Caption: Mechanism of this compound action on P. aeruginosa.
Bactericidal Activity: Time-Kill Kinetics
In vivo studies have demonstrated the bactericidal activity of this compound against clinical isolates of P. aeruginosa. In a neutropenic murine lung infection model, this compound exhibited robust bactericidal activity, achieving a greater than 3-log drop in bacterial count compared to the initial inoculum.[1]
Quantitative in vitro time-kill data is not yet publicly available in tabular format.
Experimental Protocol: Time-Kill Assay
Time-kill assays are performed to evaluate the rate of bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in CAMHB.
-
Drug Exposure: The bacterial suspension is exposed to various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control (no antibiotic).
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on MHA.
-
Colony Counting: The plates are incubated overnight, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Logical Flow of a Time-Kill Assay
Caption: Logical workflow of a time-kill kinetics experiment.
Conclusion
This compound demonstrates potent in vitro activity against Pseudomonas aeruginosa, including multidrug-resistant isolates. Its novel mechanism of action, targeting essential PBPs and evading β-lactamase degradation, positions it as a promising candidate for the treatment of serious Gram-negative infections. Further studies are warranted to fully elucidate its PBP binding profile and in vitro bactericidal kinetics against a broader range of clinical isolates. The data presented in this guide underscore the potential of this compound as a valuable addition to the antimicrobial armamentarium.
References
- 1. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 2. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
An In-depth Technical Guide to the Diazabicyclooctane Antibiotic Class
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical global health threat, necessitating the development of novel therapeutic strategies. The diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors represents a significant advancement in combating antibiotic resistance. This technical guide provides a comprehensive overview of the DBO antibiotic class, focusing on its core structure, mechanism of action, and prominent members, with a detailed presentation of quantitative data, experimental protocols, and key pathway visualizations.
Core Structure and Mechanism of Action
Diazabicyclooctanes are a novel class of β-lactamase inhibitors that are structurally distinct from traditional β-lactam-based inhibitors.[1] Their core scaffold provides a unique mechanism for inhibiting a broad spectrum of β-lactamases, particularly Ambler Class A, C, and some Class D enzymes.[1][2]
The primary mechanism of action for most DBOs involves the inhibition of β-lactamase enzymes. These enzymes are a primary defense mechanism for bacteria against β-lactam antibiotics, hydrolyzing the amide bond in the β-lactam ring and rendering the antibiotic ineffective. DBOs act as "suicide substrates" or reversible inhibitors, covalently binding to the active site of the β-lactamase, thus protecting the partner β-lactam antibiotic from degradation.[3][4]
A key innovation within the DBO class is the development of compounds with a dual mechanism of action. In addition to β-lactamase inhibition, certain DBOs, often referred to as β-lactam enhancers, also exhibit intrinsic antibacterial activity by binding to essential bacterial enzymes called penicillin-binding proteins (PBPs).[5][6] Specifically, they show high affinity for PBP2, an enzyme critical for cell wall synthesis in many Gram-negative bacteria.[5][6] This dual action not only protects the partner antibiotic but also contributes directly to bacterial cell death, offering a synergistic effect.[5]
Prominent Members of the Diazabicyclooctane Class
Several DBOs have been developed and approved for clinical use, each with distinct properties and partner β-lactams.
Avibactam (B1665839)
Avibactam is one of the first DBOs to be introduced into clinical practice and is combined with the third-generation cephalosporin (B10832234) ceftazidime.[7][8] It is a potent inhibitor of a wide range of β-lactamases, including Class A (such as KPC), Class C (AmpC), and some Class D enzymes.[1][2][7] The mechanism of inhibition by avibactam is unique in that it forms a covalent bond with the enzyme that is reversible, allowing the inhibitor to be recycled.[1][2]
Relebactam (B560040)
Relebactam is another DBO β-lactamase inhibitor that is combined with the carbapenem (B1253116) antibiotic imipenem (B608078) and cilastatin.[9][10][11] Similar to avibactam, relebactam effectively inhibits Class A and Class C β-lactamases.[9][10][12] Its combination with imipenem helps restore the activity of this carbapenem against many imipenem-resistant Gram-negative bacteria.[12]
Zidebactam and Nacubactam (B609398)
Zidebactam and nacubactam represent the next evolution in DBO technology, possessing a dual mechanism of action.[5][8] They not only inhibit β-lactamases but also act as β-lactam enhancers by binding to PBP2.[5][8] Zidebactam is under development in combination with cefepime.[6][13] This dual-action approach provides a powerful tool against challenging MDR pathogens.[5][6] Nacubactam also demonstrates this dual mode of action, with selective and high-affinity binding to PBP2.[8]
Quantitative Data
The following tables summarize key quantitative data for prominent DBOs.
Table 1: In Vitro Activity of Diazabicyclooctane Combinations Against Key Gram-Negative Pathogens
| Combination | Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Cefepime-Zidebactam | Enterobacterales | 0.03 | 0.12 |
| Cefepime-Zidebactam | Multidrug-resistant Enterobacterales | 0.12 | 0.25 |
| Cefepime-Zidebactam | Carbapenem-resistant Enterobacterales | 0.5 | - |
| Cefepime-Zidebactam | Pseudomonas aeruginosa | 1 | 4 |
| Cefepime-Zidebactam | Acinetobacter spp. | 2 | 8 |
| Cefepime-Zidebactam | Stenotrophomonas maltophilia | 4 | 32 |
Data sourced from a study on bloodstream infection isolates in US medical centers.[14]
Table 2: Pharmacokinetic Properties of Avibactam and Relebactam
| Parameter | Avibactam | Relebactam |
| Steady State Volume of Distribution (L) | 22.2 | ~19 |
| Plasma Protein Binding (%) | 5.7 - 8.2 | ~22 |
| Metabolism | No significant metabolism observed | No significant metabolism |
| Primary Route of Excretion | Renal | Renal (~90-100%) |
| Half-life (hours) | ~2.7 - 3.0 | ~1.2 - 1.8 |
| Clearance (L/h) | ~12 | ~8 |
Data sourced from DrugBank Online.[7][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution as per CLSI guidelines): [15]
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the DBO combination and the partner β-lactam alone are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
PBP Binding Affinity Assay
Objective: To determine the affinity of a DBO for specific Penicillin-Binding Proteins.
Methodology (using Bocillin FL, a fluorescent penicillin derivative): [15]
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from the test organism.
-
Competitive Binding: The membrane preparation is incubated with varying concentrations of the DBO compound.
-
Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture. Bocillin FL will bind to any PBPs not already occupied by the DBO.
-
SDS-PAGE and Fluorimetry: The membrane proteins are separated by SDS-PAGE. The gel is then imaged using a fluorimeter to visualize the fluorescently labeled PBPs.
-
Analysis: The intensity of the fluorescent bands corresponding to specific PBPs is quantified. A decrease in fluorescence intensity with increasing DBO concentration indicates competitive binding of the DBO to that PBP. The IC50 (the concentration of DBO required to inhibit 50% of Bocillin FL binding) can then be calculated.
Visualizing Mechanisms and Workflows
Signaling Pathway of Dual-Action Diazabicyclooctanes
Caption: Dual mechanism of action of a β-lactam enhancer DBO.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Logical Relationship of DBO Action
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. Relebactam - Wikipedia [en.wikipedia.org]
- 12. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
ETX0462: A Technical Deep Dive into Penicillin-Binding Protein Affinity
For Researchers, Scientists, and Drug Development Professionals
ETX0462 is a novel, first-in-class diazabicyclooctane that exhibits a dual mechanism of action, functioning as both a β-lactamase inhibitor and a direct-acting antibiotic through the inhibition of essential penicillin-binding proteins (PBPs).[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound for specific PBPs, complete with detailed experimental protocols and visual representations of the underlying mechanisms and workflows. The discovery and preclinical profiling of this compound were detailed in a seminal 2021 publication in Nature by Durand-Reville et al.
Quantitative Analysis of this compound Binding Affinity to PBPs
The inhibitory activity of this compound against various PBPs from key Gram-negative pathogens has been quantified using half-maximal inhibitory concentration (IC50) values. This data is crucial for understanding the compound's spectrum of activity and its potency against specific bacterial targets. The following tables summarize the IC50 values for this compound against PBPs from Pseudomonas aeruginosa and Escherichia coli.
Table 1: this compound IC50 Values for P. aeruginosa PBPs
| PBP Target | IC50 (µg/mL) |
| PBP1a | 0.25 |
| PBP1b | >64 |
| PBP2 | 1 |
| PBP3 | 0.125 |
| PBP4 | 8 |
| PBP5 | 64 |
Table 2: this compound IC50 Values for E. coli PBPs
| PBP Target | IC50 (µg/mL) |
| PBP1a | 2 |
| PBP1b | >64 |
| PBP2 | 0.5 |
| PBP3 | 0.25 |
| PBP4 | 64 |
| PBP5/6 | >64 |
Experimental Protocols
The determination of PBP binding affinity for this compound is a critical experimental procedure. The following is a detailed methodology for a competition assay using a fluorescently labeled penicillin derivative, Bocillin FL, which is a standard technique in the field.
Protocol: PBP Binding Affinity Determination via Bocillin FL Competition Assay
1. Preparation of Bacterial Membranes:
-
Grow bacterial cultures (e.g., P. aeruginosa, E. coli) to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS and lyse the cells using sonication or a French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in a suitable buffer (e.g., PBS with glycerol) and determine the total protein concentration.
2. Competition Binding Assay:
-
In a microplate, incubate varying concentrations of this compound with a fixed amount of the prepared bacterial membrane fraction for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.
-
Add a constant concentration of Bocillin FL to each well and incubate for a further period (e.g., 10 minutes). Bocillin FL will bind to the PBPs that are not inhibited by this compound.
-
Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS).
3. Gel Electrophoresis and Visualization:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands corresponding to each PBP will be inversely proportional to the inhibitory activity of this compound at that concentration.
4. Data Analysis:
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of PBP inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that results in a 50% reduction in Bocillin FL binding, by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Action and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of this compound and the experimental workflow for determining PBP binding affinity.
References
Methodological & Application
Application Notes and Protocols: Determination of ETX0462 Minimum Inhibitory Concentration (MIC) by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane that functions as a β-lactamase inhibitor and possesses intrinsic antibacterial activity. It is effective against a range of multidrug-resistant Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Stenotrophomonas maltophilia.[1][2][3][4] Similar to β-lactam antibiotics, this compound inhibits penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[1][2][3][4] A key advantage of this compound is that its activity is not compromised by β-lactamase-mediated resistance.[1][2][3][4]
Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) is fundamental for characterizing the in vitro potency of new antimicrobial agents like this compound. The broth microdilution method is the internationally recognized standard for quantitative antimicrobial susceptibility testing.[5][6][7][8] This document provides a detailed protocol for determining the MIC of this compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Data Presentation
MIC values for this compound should be determined against a panel of relevant bacterial isolates, including quality control (QC) strains. The results should be recorded as the lowest concentration of this compound that completely inhibits visible growth. Data can be effectively summarized in a tabular format for clear comparison.
Table 1: Example Summary of this compound MIC Data
| Bacterial Isolate | Organism | Resistance Profile | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| ATCC 25922 | Escherichia coli | QC Strain | 0.5 | 1 | 0.25 |
| ATCC 27853 | Pseudomonas aeruginosa | QC Strain | 1 | 2 | 4 |
| Clinical Isolate 1 | Klebsiella pneumoniae | ESBL-producing | 2 | >64 | 16 |
| Clinical Isolate 2 | Pseudomonas aeruginosa | MDR | 4 | 32 | >128 |
| Clinical Isolate 3 | Stenotrophomonas maltophilia | Carbapenem-resistant | 1 | >64 | 8 |
Experimental Protocol: this compound MIC Determination by Broth Microdilution
This protocol is based on the CLSI M07 and EUCAST guidelines for broth microdilution testing.[5][6]
Materials
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes (50-300 µL and 5-50 µL)
-
Sterile pipette tips
-
Bacterial isolates (test and QC strains)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure
1. Preparation of this compound Stock Solution
a. Accurately weigh a sufficient amount of this compound powder. b. Reconstitute the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. c. The stock solution can be filter-sterilized if not prepared from sterile powder.
2. Preparation of this compound Dilution Series in Microtiter Plates
a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the wells in column 1. This will be the highest concentration tested. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to column 10. e. Discard 100 µL from column 10 to maintain a final volume of 100 µL in each well. f. Column 11 will serve as the growth control (no antibiotic). g. Column 12 will serve as the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation of Microtiter Plates
a. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to column 11. b. Do not add bacteria to column 12 (sterility control). c. The final volume in each test well will be 200 µL.
5. Incubation
a. Cover the microtiter plates with a lid to prevent evaporation. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results
a. After incubation, visually inspect the plates. The sterility control (column 12) should show no growth. The growth control (column 11) should show distinct turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (a clear well). c. A plate reader can be used to measure the optical density at 600 nm to aid in determining the endpoint. d. The MIC values for the QC strains must fall within their established acceptable ranges for the results to be considered valid.
Visualizations
Experimental Workflow for this compound MIC Determination
Caption: Workflow for this compound MIC determination by broth microdilution.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 3. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 5. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Agar Dilution Susceptibility Testing of ETX0462
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane antibiotic with a dual mechanism of action, functioning as both a β-lactamase inhibitor and a direct inhibitor of penicillin-binding proteins (PBPs).[1] This investigational drug has demonstrated potent in vitro activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Stenotrophomonas maltophilia, Burkholderia cepacia complex, Klebsiella pneumoniae, and Escherichia coli. As a compound in preclinical development, standardized susceptibility testing methods are crucial for evaluating its spectrum of activity and for use in research and surveillance studies.
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the agar (B569324) dilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and specific methods reported in preclinical studies of this compound.[2]
Principle of the Method
The agar dilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The principle involves incorporating serial twofold dilutions of the antimicrobial agent into a solid agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates, each containing a different concentration of the antimicrobial agent. Following incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Materials and Reagents
This compound Stock Solution
-
This compound analytical powder
-
Solvent: While the definitive solvent for this compound has not been publicly specified, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of investigational compounds. It is recommended that laboratories perform an initial solubility test. A starting concentration for the stock solution is typically 1280 µg/mL or higher.
-
Sterile, nuclease-free water for further dilutions.
Media and Reagents
-
Cation-Adjusted Mueller-Hinton II Agar (CAMHA)
-
Cation-Adjusted Mueller-Hinton II Broth (CAMHB)
-
Sterile 0.85% saline
-
Sterile deionized water
-
McFarland 0.5 turbidity standard
Equipment
-
Biological safety cabinet
-
Incubator (35 ± 2°C)
-
Autoclave
-
pH meter
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile tubes and flasks
-
Petri dishes (90 mm or 150 mm)
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Spectrophotometer (optional, for inoculum standardization)
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution: Aseptically weigh a precise amount of this compound powder and dissolve it in the appropriate solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 1280 µg/mL or 10x the highest desired final concentration). Ensure complete dissolution.
-
Prepare Working Solutions: Perform serial twofold dilutions of the stock solution in a sterile diluent (e.g., sterile deionized water) to create a range of working solutions. The concentration of these working solutions should be 10 times the final desired concentrations in the agar plates.
Preparation of Agar Plates
-
Prepare Molten Agar: Prepare Cation-Adjusted Mueller-Hinton II Agar according to the manufacturer's instructions. After autoclaving, cool the molten agar to 45-50°C in a water bath.
-
Add this compound: In a sterile environment, add 1 part of the this compound working solution to 9 parts of molten CAMHA (e.g., 2 mL of working solution to 18 mL of molten agar for a final volume of 20 mL). Mix thoroughly by inverting the tube several times to ensure homogeneity, avoiding the formation of bubbles.
-
Pour Plates: Immediately pour the agar mixture into sterile Petri dishes to a uniform depth of 3-4 mm. Allow the plates to solidify at room temperature on a level surface.
-
Growth Control Plate: Prepare at least one plate containing no this compound to serve as a growth control.
-
Storage: If not used immediately, store the plates in a sealed container at 2-8°C for up to 5 days. Before use, allow the plates to equilibrate to room temperature and ensure the agar surface is dry.
Inoculum Preparation
-
Subculture: From a stock culture, subculture the test organism onto a non-selective agar medium (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.
-
Prepare Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline or CAMHB.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Dilute the standardized suspension as required to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot upon inoculation. A common dilution is 1:10 in sterile saline or broth.
Inoculation and Incubation
-
Inoculate Plates: Using an inoculum replicating apparatus (e.g., Steers replicator), inoculate the prepared agar plates with the standardized bacterial suspension. The replicator pins should deliver approximately 1-2 µL of the inoculum to the agar surface. Ensure the growth control plate is inoculated last.
-
Allow to Dry: Let the inoculated spots dry completely at room temperature with the lids ajar before inverting the plates for incubation.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
Examine Plates: After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth in the inoculated spots.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
-
Record Results: Record the MIC value for each tested isolate.
Quality Control
As this compound is an investigational agent, official CLSI or EUCAST quality control (QC) ranges have not yet been established. Laboratories should establish internal QC ranges.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
Procedure for Establishing Internal QC Ranges:
-
Test the recommended QC strains on at least 20 consecutive testing days.
-
Record the MIC for each test.
-
Calculate the mode, median, and range of the obtained MICs.
-
The acceptable QC range should encompass at least 95% of the obtained results and should ideally not exceed a 3-log₂ dilution range (e.g., 1-4 µg/mL).
Data Presentation
Table 1: Recommended Concentration Range for this compound Agar Dilution Testing
| Concentration Range (µg/mL) |
| 0.06 - 64 |
Note: The testing range may need to be adjusted based on the organism and expected MICs.
Table 2: Example of MIC Data Recording
| Isolate ID | Organism | This compound MIC (µg/mL) | Interpretation* |
| 001 | P. aeruginosa | 2 | S |
| 002 | K. pneumoniae | 0.5 | S |
| 003 | B. cepacia | 8 | I |
| QC-1 | E. coli ATCC® 25922™ | 1 | In Control |
| QC-2 | P. aeruginosa ATCC® 27853™ | 2 | In Control |
*Preliminary interpretive breakpoints as suggested by Entasis Therapeutics for some studies have been Susceptible (S) ≤ 4 µg/mL and Resistant (R) ≥ 8 µg/mL.[2] These are not official clinical breakpoints.
Visualization
Signaling Pathway of this compound Action
References
Application Notes and Protocols: ETX0462 Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane that represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. It exhibits a dual mechanism of action, functioning as both a potent β-lactamase inhibitor and a direct antibacterial agent through the inhibition of essential penicillin-binding proteins (PBPs), particularly PBP1 and PBP3.[1] This unique profile allows this compound to evade common resistance mechanisms, such as those mediated by all four Ambler classes of β-lactamases.[2][3] Preclinical data have demonstrated its robust bactericidal activity against a range of clinically important pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Stenotrophomonas maltophilia, and Burkholderia spp.[1][2][3]
Time-kill curve analysis is a critical in vitro pharmacodynamic assay used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This application note provides a detailed protocol for performing a time-kill curve assay to characterize the activity of this compound against relevant bacterial strains.
Principle of the Time-Kill Curve Assay
The time-kill curve assay measures the change in a bacterial population (quantified as colony-forming units per milliliter, CFU/mL) over a specified period of exposure to an antimicrobial agent. By sampling and enumerating viable bacteria at multiple time points, a graphical representation of the killing kinetics can be generated. This allows for the determination of the rate and extent of bacterial killing, providing valuable insights into the pharmacodynamics of the compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
Data Presentation
The following tables present illustrative data from a hypothetical time-kill curve assay of this compound against a susceptible Gram-negative pathogen. This data is for representative purposes to demonstrate data presentation and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa (ATCC 27853) | 2 |
| Klebsiella pneumoniae (MDR Isolate) | 4 |
Table 2: Time-Kill Curve Assay Data for this compound against Pseudomonas aeruginosa (ATCC 27853)
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 0.5x MIC) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.85 | 6.10 | 5.05 | 4.15 | 3.50 |
| 4 | 7.90 | 6.55 | 4.20 | 3.00 | <2.00 |
| 6 | 8.80 | 7.10 | 3.50 | <2.00 | <2.00 |
| 8 | 9.10 | 7.85 | 2.80 | <2.00 | <2.00 |
| 24 | 9.50 | 8.90 | <2.00 | <2.00 | <2.00 |
Table 3: Log10 Reduction in CFU/mL for this compound against Pseudomonas aeruginosa (ATCC 27853) Compared to Initial Inoculum
| Time (hours) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 2 | -0.61 | 0.64 | 1.57 | 2.20 |
| 4 | -0.85 | 1.49 | 2.72 | >3.70 |
| 6 | -1.40 | 2.19 | >3.72 | >3.70 |
| 8 | -2.15 | 2.89 | >3.72 | >3.70 |
| 24 | -3.20 | >3.69 | >3.72 | >3.70 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test organism.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
-
Test bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
Time-Kill Curve Assay
Objective: To assess the rate and extent of bactericidal activity of this compound.
Materials:
-
This compound stock solution
-
Test bacterial strain(s) with a known MIC
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Sterile phosphate-buffered saline (PBS) or saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Pipettes and sterile tips
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture by inoculating CAMHB with colonies from a fresh plate and incubating until the turbidity reaches that of a 0.5 McFarland standard.
-
Assay Setup:
-
Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Dilute the logarithmic-phase culture in the prepared tubes to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with constant agitation (e.g., 200 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Immediately perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. For later time points with expected significant killing, it may be necessary to plate the undiluted sample.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the time-kill curve assay.
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Experimental workflow for the this compound time-kill curve assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 3. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
Application Notes and Protocols for Evaluating ETX0462 Efficacy in a Murine Neutropenic Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane that functions as an inhibitor of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis.[1][2] Unlike traditional β-lactam antibiotics, this compound is unaffected by β-lactamase-mediated resistance.[1][2] This document provides detailed protocols and application notes for assessing the in vivo efficacy of this compound using the murine neutropenic thigh infection model, a standardized and highly reproducible preclinical model for evaluating antimicrobial agents.[3][4][5][6] This model is crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antibacterial efficacy.[7][8]
Mechanism of Action of this compound
This compound exerts its bactericidal activity by targeting and inhibiting bacterial penicillin-binding proteins (PBPs). PBPs are essential enzymes that catalyze the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. A key advantage of this compound is its structural design, which renders it stable against hydrolysis by all four Ambler classes of β-lactamases, a common mechanism of resistance to many conventional β-lactam antibiotics.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Efficacy of this compound in the Murine Neutropenic Thigh Infection Model
Quantitative data from preclinical studies demonstrate the potent in vivo activity of this compound against various Gram-negative pathogens in the neutropenic thigh infection model. The primary endpoint in these studies is the reduction in bacterial burden, typically measured as the change in colony-forming units (CFU) per thigh over a 24-hour period.
| Pathogen | Strains | This compound Dose Regimen | Change in Bacterial Burden (log10 CFU/thigh) | Comparator |
| Pseudomonas aeruginosa | 7 MDR strains | 50 mg/kg, q3h | >4-log reduction (99.99%)[3] | Not specified |
| Various Gram-negative pathogens | 7 strains (MIC range 0.25 - 4 mg/L) | Varied to achieve target exposure | >1-log kill at 60% fT>MIC[9] | Not applicable |
MDR: Multi-drug resistant; q3h: every 3 hours; fT>MIC: Percentage of the dosing interval during which the free drug concentration exceeds the Minimum Inhibitory Concentration.
Experimental Protocol: Murine Neutropenic Thigh Infection Model
This protocol outlines the key steps for evaluating the efficacy of this compound in a murine model.
Animal Model and Neutropenia Induction
-
Animal Strain: Female ICR (CD-1) mice, typically 5-6 weeks old.[10]
-
Neutropenia Induction: Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide.[9][10]
-
Day -4: 150 mg/kg cyclophosphamide
-
Day -1: 100 mg/kg cyclophosphamide
-
This regimen typically results in neutrophil counts below 100 cells/mm³.
-
Bacterial Strain and Inoculum Preparation
-
Bacterial Strains: Clinically relevant, multidrug-resistant strains of Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli are commonly used.[11]
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on appropriate agar (B569324) plates.
-
Inoculate a colony into Mueller-Hinton Broth (MHB) and incubate to achieve logarithmic phase growth.
-
Wash the bacterial cells with sterile saline and dilute to the desired concentration, typically around 1 x 10⁷ CFU/mL.
-
Thigh Infection
-
Anesthetize the neutropenic mice.
-
Two hours before the initiation of antibiotic therapy, inject 0.1 mL of the prepared bacterial inoculum into the thigh muscle of one or both hind limbs.[10]
This compound Administration
-
Route of Administration: Subcutaneous (SC) or intravenous (IV) administration is standard for preclinical antibiotic efficacy studies.
-
Dosing Regimen: Dosing should be based on the pharmacokinetic profile of this compound to achieve target exposures, such as a specific percentage of the dosing interval where the free drug concentration is above the MIC (%fT>MIC). A reported effective dose is 50 mg/kg administered every 3 hours.[3]
-
Control Groups:
-
Vehicle control (no treatment).
-
Comparator antibiotic group (e.g., meropenem, ceftazidime-avibactam).
-
Endpoint Measurement: Bacterial Burden
-
At 24 hours post-initiation of therapy, humanely euthanize the mice.
-
Aseptically dissect the thigh muscle(s).
-
Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS).[10]
-
Perform serial ten-fold dilutions of the thigh homogenate.
-
Plate the dilutions onto appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the CFU per thigh.
-
Calculate the change in log10 CFU/thigh relative to the bacterial count at the start of therapy (0-hour control group).
Figure 2. Workflow of the murine neutropenic thigh infection model.
Conclusion
The murine neutropenic thigh infection model is a robust and essential tool for the preclinical evaluation of novel antibiotics like this compound. The data generated from this model, particularly the relationship between drug exposure (fT>MIC) and bacterial killing, are critical for predicting clinical efficacy and for guiding dose selection for human trials. The potent activity of this compound observed in this model against multidrug-resistant Gram-negative pathogens highlights its potential as a significant advancement in the fight against antimicrobial resistance.
References
- 1. Discovery of a structural class of antibiotics with explainable deep learning | CoLab [colab.ws]
- 2. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genowrite.com [genowrite.com]
- 4. Fighting antibiotic resistance—strategies and (pre)clinical developments to find new antibacterials | EMBO Reports [link.springer.com]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. criver.com [criver.com]
- 7. Pharmacokinetics/pharmacodynamics of systemically administered polymyxin B against Klebsiella pneumoniae in mouse thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pa2online.org [pa2online.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Efficacy of ETX0462 in a Murine Model of Pseudomonas aeruginosa Pneumonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane antibiotic currently in preclinical development.[1] It exhibits a dual mechanism of action, functioning as a β-lactamase inhibitor while also possessing inherent bactericidal activity through the inhibition of penicillin-binding proteins (PBPs).[1] This compound has demonstrated potent in vitro and in vivo activity against a range of multidrug-resistant (MDR) Gram-negative pathogens, including the opportunistic pathogen Pseudomonas aeruginosa, a common cause of hospital-acquired pneumonia.[2] These application notes provide a summary of the efficacy of this compound in a murine model of P. aeruginosa pneumonia, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflow.
Data Presentation
In Vivo Efficacy of this compound against P. aeruginosa in a Neutropenic Mouse Lung Infection Model
Preclinical studies have demonstrated the significant in vivo efficacy of this compound in reducing bacterial burden in a neutropenic mouse model of P. aeruginosa lung infection. Treatment with this compound resulted in a robust, greater than 3-log reduction in bacterial counts in the lungs compared to the initial inoculum.[3]
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Animal Model | Neutropenic Mouse | Neutropenic Mouse | [3] |
| Pathogen | Pseudomonas aeruginosa | Pseudomonas aeruginosa | [3] |
| Infection Route | Lung Infection | Lung Infection | [3] |
| Change in Bacterial Load (log CFU) | Not specified | > 3-log drop vs. initial inoculum | [3] |
Note: Specific dosage, treatment duration, and control group bacterial load data were not publicly available in the reviewed materials. The provided data is based on qualitative descriptions of efficacy from press releases and scientific publications.
Mechanism of Action
This compound's potent activity against P. aeruginosa stems from its ability to inhibit essential bacterial enzymes called penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[4] Unlike many β-lactam antibiotics, this compound is not susceptible to hydrolysis by β-lactamases, the primary mechanism of resistance to this class of drugs in Gram-negative bacteria.[3][4] Furthermore, this compound is designed to permeate the outer membrane of Gram-negative bacteria through multiple porin channels, increasing its intracellular concentration and efficacy.[3] By targeting multiple PBPs, including PBP1 and PBP3, this compound exhibits a low propensity for the development of resistance.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rational design of a new antibiotic class for drug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 4. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 5. genowrite.com [genowrite.com]
Application Notes and Protocols for In Vivo Administration of ETX0462
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the in vivo dosing and administration of ETX0462, a novel diazabicyclooctane antibiotic. The protocols are based on established methodologies for similar antimicrobial agents in relevant animal models.
Mechanism of Action
This compound is a first-in-class inhibitor of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis. By inhibiting multiple PBP subtypes, this compound exhibits bactericidal activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens. A key feature of this compound is that its activity is not affected by any of the four Ambler classes of β-lactamases, a common mechanism of resistance to β-lactam antibiotics.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Animal Model | Pathogen | Efficacy Endpoint |
| Neutropenic Murine Lung Model | Pseudomonas aeruginosa (clinical isolates) | >3-log reduction in bacterial count vs. initial inoculum[1] |
| Neutropenic Murine Thigh Model | 7 strains with MIC range of 0.25 - 4 mg/L | >1-log kill when unbound systemic concentrations of this compound exceed the MIC for 60% of the dosing interval[2] |
| Murine Pneumonic Plague Model | Yersinia pestis CO92 (aerosolized infection) | Equivalent in vivo efficacy to ciprofloxacin (B1669076) and ceftazidime[2] |
| Murine Infection Model | Burkholderia pseudomallei | Demonstrated in vivo efficacy[1] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
| Parameter | Value | Associated Activity | Animal Model |
| PK/PD Index | % Time > MIC | Bactericidal Activity | Murine[1] |
| Target for 1-log kill | ~60% | 1-log bactericidal activity | Murine[2] |
Table 3: Toxicology Data
| Animal Model | Study Duration | Highest Dose Tested | Observations |
| Rat | 14-day GLP Toxicology Study | 2,000 mg/kg (limit dose) | Well tolerated[1] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing key animal models for the evaluation of this compound's in vivo efficacy.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antimicrobial agents against localized soft tissue infections.
Experimental Workflow for Neutropenic Murine Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
Materials:
-
Female ICR (CD-1) mice (specific pathogen-free, 6-8 weeks old)
-
Bacterial pathogen of interest (e.g., P. aeruginosa)
-
This compound, vehicle control
-
Sterile saline
-
Anesthetic
-
Tissue homogenizer
-
Standard microbiology supplies (agar plates, incubator, etc.)
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Culture the bacterial strain to the mid-logarithmic growth phase.
-
Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.
-
-
Drug Administration:
-
At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous). Dosing can be single or fractionated over a 24-hour period.
-
-
Sample Collection and Analysis:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).
-
Protocol 2: Murine Pneumonic Plague Model
This model is used to evaluate the efficacy of therapeutics against respiratory infections caused by Yersinia pestis.
Materials:
-
BALB/c mice (specific pathogen-free, 6-8 weeks old)
-
Yersinia pestis (e.g., CO92 strain)
-
Aerosol exposure system
-
This compound, positive control (e.g., ciprofloxacin), vehicle control
-
Standard microbiology supplies
Procedure:
-
Aerosol Infection:
-
Prepare a suspension of Y. pestis to the desired concentration.
-
Expose mice to an aerosolized dose of Y. pestis using a calibrated aerosol exposure system to achieve the target lung deposition.
-
-
Treatment:
-
At a specified time post-infection, begin treatment with this compound, a positive control, or vehicle. The route of administration can be, for example, intraperitoneal or subcutaneous.
-
-
Monitoring and Endpoint:
-
Monitor the mice for a defined period (e.g., 21 days) for survival.
-
The primary endpoint is the survival rate in each treatment group.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols: Quality Control for ETX0462 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a first-in-class diazabicyclooctane investigational agent with a dual mechanism of action. It functions as a β-lactamase inhibitor and exhibits independent antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[1][2][3][4] This novel mechanism allows this compound to be effective against a range of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Stenotrophomonas maltophilia.[1][2] As this compound is currently in the preclinical research phase, standardized quality control (QC) parameters from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not yet been established.[4]
These application notes provide a recommended framework for establishing robust quality control practices for the in vitro susceptibility testing of this compound. This includes the selection of appropriate QC strains, detailed experimental protocols for determining minimum inhibitory concentrations (MICs), and guidance on establishing internal QC ranges.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect through a dual-action mechanism that targets bacterial cell wall biosynthesis and overcomes common resistance pathways.
Caption: Dual mechanism of action of this compound.
Recommended Quality Control Strains
In the absence of officially established QC strains for this compound, it is recommended to use a panel of well-characterized American Type Culture Collection (ATCC) strains that are standard for Gram-negative antimicrobial susceptibility testing. The following strains are proposed for routine QC of this compound susceptibility testing:
| Strain | Gram Stain | Key Characteristics |
| Escherichia coli ATCC® 25922 | Gram-Negative | Standard wild-type strain for susceptibility testing. |
| Pseudomonas aeruginosa ATCC® 27853 | Gram-Negative | Standard wild-type strain for susceptibility testing of anti-pseudomonal agents. |
| Klebsiella pneumoniae ATCC® 700603 | Gram-Negative | Extended-spectrum β-lactamase (ESBL) positive control. |
| Escherichia coli ATCC® 35218 | Gram-Negative | β-lactamase (TEM-1) positive control. |
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol is based on the CLSI M07-A11 guidelines for broth dilution susceptibility testing.
Materials
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
QC bacterial strains
-
Spectrophotometer
-
Sterile saline or water
-
Incubator (35°C ± 2°C)
Protocol Steps
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Further dilute the stock solution in CAMHB to achieve the desired concentration range for the MIC assay. A common starting concentration is 64 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the QC strains onto a non-selective agar (B569324) medium and incubate overnight at 35°C.
-
Select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Preparation:
-
Perform serial two-fold dilutions of the this compound solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Establishing Internal Quality Control Ranges
As official QC ranges are not yet available, laboratories should establish their own internal ranges. This can be achieved by testing each QC strain on at least 20 separate occasions.
References
- 1. biospace.com [biospace.com]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 3. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
ETX0462 Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX0462 is a novel, first-in-class diazabicyclooctane antibiotic with a dual mechanism of action, functioning as a β-lactamase inhibitor and possessing intrinsic antibacterial activity.[1][2] It exhibits potent activity against a range of multidrug-resistant (MDR) Gram-negative pathogens, including clinically significant species such as Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Burkholderia cepacia complex.[1][2][3] Preclinical studies have demonstrated the in vivo efficacy of this compound in various animal models, highlighting its potential as a therapeutic agent for challenging bacterial infections.[4] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound in a research setting.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[5] A key advantage of this compound is that its activity is not compromised by the presence of β-lactamase enzymes, a common mechanism of resistance to β-lactam antibiotics.[5]
Data Presentation
In Vitro Activity of this compound
While comprehensive public data on the minimal inhibitory concentration (MIC) of this compound against a wide array of pathogens is limited, available information indicates its potent activity against challenging Gram-negative bacteria. One study reported that 98% of a panel of 140 multidrug-resistant Burkholderia cepacia complex (Bcc) and 10 B. gladioli isolates were susceptible to this compound, with MIC values of ≤4 μg/mL for 147 of the 150 isolates tested.[6] Three strains, Burkholderia dolosa AU29985, Burkholderia multivorans AU28442, and B. multivorans AU11772, exhibited MICs of >8 μg/mL.[6]
| Organism | Number of Isolates | MIC Range (μg/mL) | Reference |
| Burkholderia cepacia complex & B. gladioli | 150 | ≤4 (for 98% of isolates) | [6] |
Further research is required to establish a comprehensive MIC distribution for this compound against a broader range of clinically relevant pathogens.
In Vivo Efficacy
Preclinical studies in neutropenic murine models have demonstrated the in vivo efficacy of this compound. In a murine lung infection model, this compound resulted in a greater than 3-log drop in bacterial counts of clinical isolates of P. aeruginosa compared to the initial inoculum.[4] Similar efficacy has been observed against biothreat pathogens such as Yersinia pestis and Burkholderia pseudomallei.[4] The pharmacokinetic/pharmacodynamic (PK/PD) index for this compound is driven by the percentage of time that the drug concentration remains above the MIC (%T > MIC), with a target of approximately 60% for a 1-log bactericidal activity.[4]
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: Specific, publicly available information on the exact formulation vehicle used in preclinical studies of this compound is limited. The following protocol is a general guideline for the preparation of a sterile formulation for parenteral administration based on common practices for similar compounds. Researchers should perform their own solubility and stability studies to determine the optimal formulation for their specific experimental needs.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile 5% Dextrose Injection (D5W)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile, depyrogenated vials
Protocol:
-
Solubility Testing:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., WFI, normal saline, D5W, and buffered solutions) to identify a suitable solvent.
-
Small-scale solubility tests should be conducted to find a vehicle that allows for the desired concentration without precipitation.
-
-
Preparation of a Sterile Stock Solution (Example):
-
Aseptically weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Add a small amount of the chosen sterile vehicle (e.g., Sterile Water for Injection) to the powder to create a slurry.
-
Gradually add more vehicle while mixing until the desired final concentration is reached and the compound is fully dissolved.
-
Measure the pH of the solution and adjust if necessary using sterile acid or base to ensure stability and physiological compatibility.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile, depyrogenated vial.
-
Store the stock solution under appropriate conditions (e.g., refrigerated or frozen) based on stability data.
-
-
Preparation of Dosing Solutions:
-
On the day of the experiment, thaw the stock solution (if frozen) and allow it to come to room temperature.
-
Aseptically dilute the stock solution to the final desired concentration for injection using a sterile vehicle (e.g., normal saline).
-
Neutropenic Murine Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.
Workflow for Neutropenic Murine Thigh Infection Model
Caption: Workflow of the neutropenic murine thigh infection model.
Protocol:
-
Animal Model: Use specific pathogen-free mice (e.g., ICR or CD-1), typically female, aged 5-6 weeks.
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection.
-
Bacterial Challenge:
-
Prepare a logarithmic-phase culture of the test organism (e.g., P. aeruginosa).
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Drug Administration:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).
-
The route of administration can be subcutaneous or intravenous, depending on the experimental design.
-
Administer the prepared this compound formulation at various dose levels. A vehicle control group should be included.
-
-
Evaluation of Efficacy:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial load in the treated groups compared to the vehicle control group.
-
Signaling Pathway
Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound's mechanism of action.
This diagram illustrates that this compound inhibits Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition ultimately leads to cell lysis. Importantly, this compound is not inactivated by β-lactamases, a common bacterial resistance mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative and Biothreat Pathogens - BioSpace [biospace.com]
- 3. Activity of this compound toward Some Burkholderia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 5. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 6. Activity of this compound toward Some Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Inconsistent MIC results with ETX0462 susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results during susceptibility testing of ETX0462.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, first-in-class diazabicyclooctane investigational antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis.[1][2][3] Unlike traditional β-lactam antibiotics, this compound's activity is unaffected by all four Ambler classes of β-lactamases, a common mechanism of antibiotic resistance in Gram-negative bacteria.[1][2][3] It also has a low propensity for resistance development due to its ability to permeate bacterial cells through multiple porins and inhibit several PBP subtypes.[1][2][3]
Q2: Which organisms is this compound active against?
Preclinical data has shown that this compound has potent in vitro and in vivo activity against a range of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Stenotrophomonas maltophilia, Escherichia coli, and biothreat pathogens such as Burkholderia spp., Bacillus anthracis, Yersinia pestis, and Francisella tularensis.[1][2][4][5]
Q3: We are observing significant variability in our this compound MIC results. What are the common causes?
Inconsistent MIC results can stem from several factors related to experimental setup and execution. These can be broadly categorized into issues with the reagents, the bacterial inoculum, the testing conditions, or the interpretation of results. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Troubleshooting Guide for Inconsistent MIC Results
Issue 1: Inconsistent or Unexpected MIC Values for Quality Control (QC) Strains
If the MIC values for your QC strains fall outside the acceptable range, all MIC results from that experimental run should be considered invalid as this indicates a systematic issue.
Troubleshooting Steps:
-
Verify QC Strain Integrity:
-
Streak the QC strain onto a non-selective agar (B569324) plate to confirm purity and typical colony morphology.
-
Perform identity confirmation tests if there is any doubt about the strain's identity.
-
-
Check Reagents and Media:
-
Confirm the expiration dates and proper storage conditions of all reagents, including this compound powder, solvents, and Mueller-Hinton broth (MHB).
-
Prepare fresh dilutions of this compound from a trusted stock.
-
Ensure the cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared according to CLSI or EUCAST standards.
-
Issue 2: High Variability in MICs for Test Isolates
When QC strains are within range, but test isolates show inconsistent results, the issue may lie with the specific characteristics of the isolates or subtle variations in the experimental procedure.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
The density of the bacterial inoculum is a critical factor.[6] A dense inoculum can lead to higher MICs, while a dilute one may result in falsely low MICs.
-
Strictly adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing a 0.5 McFarland standard.
-
-
Ensure Isolate Purity:
-
A mixed culture will produce inconsistent and uninterpretable MIC results.[7] Always start from a single, well-isolated colony for inoculum preparation.
-
-
Review Incubation Conditions:
-
Deviations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and antibiotic activity.[7]
-
Experimental Protocols
A standardized broth microdilution protocol is recommended for determining this compound MIC values.
Broth Microdilution Protocol for this compound
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., DMSO, water) to create a high-concentration stock solution.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth.
-
Data Presentation
Table 1: Common Factors Affecting MIC Results and Recommended Actions
| Factor | Potential Impact on MIC | Recommended Action |
| Inoculum Density | Too high: Falsely elevated MIC. Too low: Falsely lowered MIC. | Standardize to 0.5 McFarland and verify final concentration. |
| Media Composition | Incorrect cation concentration can affect antibiotic activity. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable source. |
| Incubation Time | Too short: Insufficient growth, falsely low MIC. Too long: Drug degradation, trailing endpoints. | Strictly adhere to 16-20 hours of incubation. |
| This compound Stability | Degradation of the compound can lead to falsely high MICs. | Prepare fresh dilutions for each experiment and store stock solutions properly. |
| Isolate Purity | Mixed cultures lead to variable and uninterpretable results. | Always start from a single, well-isolated colony. |
Visualizations
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Entasis Therapeutics Introduces this compound, a First-in-Class [globenewswire.com]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 3. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. carb-x.org [carb-x.org]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
ETX0462 degradation in solution during long experiments
Disclaimer: Specific stability data for ETX0462 in solution during long-term experiments is not currently available in the public domain. The following troubleshooting guides and FAQs are based on the general characteristics of diazabicyclooctane and β-lactam antibiotics and are intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, especially in longer assays. Could degradation of the compound be a factor?
A1: Yes, inconsistent results in lengthy experiments can be an indication of compound degradation. The stability of antibiotics in solution can be influenced by several factors, including temperature, pH, the composition of the solvent or medium, and exposure to light.[1][2] While most antibiotics are stable as dry powders, dissolving them exposes them to hydrolysis and other degradation pathways.[1]
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: Based on the behavior of similar β-lactam and diazabicyclooctane antibiotics, the primary factors influencing stability are:
-
pH: β-lactam antibiotics often exhibit pH-dependent stability, with degradation occurring at acidic or basic pH.[3][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][6]
-
Solvent/Medium: The composition of the solution, including the presence of certain ions or proteins, can affect stability.
-
Light Exposure: Some antibiotics are light-sensitive and can degrade upon exposure to light.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.[7]
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific data for this compound is unavailable, general recommendations for similar antibiotic stock solutions are as follows:
-
Long-term storage (months): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][9]
-
Protect solutions from light, especially if they are known to be light-sensitive.[1]
Troubleshooting Guide
Issue: I suspect this compound is degrading during my experiment.
This guide will help you troubleshoot potential degradation issues.
Step 1: Review Your Experimental Protocol
-
Duration: How long does your experiment run? For experiments lasting several hours or days, degradation is more likely.
-
Temperature: At what temperature is the experiment conducted? Higher temperatures can increase degradation rates.
-
pH of the Medium: What is the pH of your experimental solution? Extremes in pH can lead to instability.
-
Solution Composition: Are there any components in your medium that could react with this compound?
Step 2: Evaluate Your Stock Solution Preparation and Storage
-
Freshness: Are you using a freshly prepared stock solution for each experiment?
-
Storage: How is your stock solution stored (temperature, light exposure)? Has it undergone multiple freeze-thaw cycles?
Step 3: Implement Control Experiments
-
Time-Course Experiment: Measure the concentration of this compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under your standard experimental conditions to determine its stability.
-
Incubation without Cells/Target: Incubate this compound in the experimental medium without your biological system to assess chemical stability alone.
Data on Related Compounds
Since specific data for this compound is not available, the following tables summarize the stability of other diazabicyclooctane and β-lactam antibiotics, which may provide some insight.
Table 1: Stability of Avibactam in Solution
| Compound | Diluent | Storage Condition | Stability |
| Ceftazidime/Avibactam | 0.9% NaCl or 5% Dextrose | Room Temperature | Stable for 12 hours[8][10] |
| Ceftazidime/Avibactam | Refrigerated (2-8°C) | Stable for 24 hours[8][10] | |
| Ceftazidime/Avibactam | Polypropylene infusion bags at 4°C | >90% retained for 72 hours[6] | |
| Ceftazidime/Avibactam | Polypropylene infusion bags at 25°C | Stable for 48 hours[6] | |
| Ceftazidime/Avibactam | Polypropylene infusion bags at 32°C | Stable for up to 30 hours[6] |
Table 2: Stability of Relebactam in Solution
| Compound | Diluent | Storage Condition | Stability |
| Imipenem/Cilastatin/Relebactam | 0.9% NaCl or 5% Dextrose | Room Temperature (up to 30°C) | At least 2 hours[7][11][12] |
| Imipenem/Cilastatin/Relebactam | Refrigerated (2-8°C) | At least 24 hours[7][11][12] | |
| Imipenem/Cilastatin/Relebactam | Refrigerated PVC bags | 108 hours[13] |
Table 3: General Stability of β-Lactam Antibiotics in Broth (pH 7.25)
| Antibiotic | Degradation Half-life (hours) |
| Imipenem | 16.9[14] |
| Meropenem | 46.5[14] |
| Piperacillin | 61.5[14] |
| Cefepime | 50.8[14] |
Experimental Protocols
Protocol 1: General Method for Assessing Antibiotic Stability in Solution
This protocol outlines a general procedure to determine the stability of an antibiotic in a specific solution over time.
-
Materials:
-
Antibiotic of interest (e.g., this compound)
-
Experimental solution (e.g., cell culture medium, buffer)
-
Incubator set to the experimental temperature
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Sterile, light-protected containers
-
-
Procedure:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Dilute the stock solution to the final experimental concentration in the desired experimental solution.
-
Aliquot the solution into multiple sterile, light-protected containers.
-
At time zero, remove one aliquot and immediately analyze it to determine the initial concentration (C₀).
-
Incubate the remaining aliquots at the desired experimental temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator and analyze it to determine the antibiotic concentration (Cₜ).
-
Plot the concentration of the antibiotic versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring [mdpi.com]
- 10. globalrph.com [globalrph.com]
- 11. merckconnect.com [merckconnect.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Oral Bioavailability of ETX0462 in Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low oral bioavailability of the investigational antibiotic ETX0462 observed in oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, first-in-class diazabicyclooctane antibiotic with a dual mechanism of action. It functions as a β-lactamase inhibitor and also exhibits its own antibiotic activity.[1] Its primary mechanism is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis of the bacterial cell wall.[2][3][4] This disruption of cell wall biosynthesis leads to bacterial cell death. This compound has shown potent in vitro and in vivo activity against a range of multidrug-resistant Gram-negative pathogens.[5]
Q2: Why might this compound exhibit low oral bioavailability?
While specific oral bioavailability data for this compound is not publicly available, compounds in the diazabicyclooctane class often exhibit low oral bioavailability due to their high polarity.[6] For instance, a related compound, ETX0282, was developed as an orally bioavailable prodrug to overcome this limitation.[6][7] Factors that can contribute to low oral bioavailability include poor aqueous solubility, low permeability across the gastrointestinal mucosa, and potential degradation in the gastrointestinal tract.[8][9]
Q3: What are the initial steps to investigate the cause of low bioavailability in my oral gavage study?
A systematic approach is crucial. First, verify the integrity and concentration of your dosing formulation. Then, assess the physicochemical properties of this compound, such as its aqueous solubility and stability at different pH values relevant to the gastrointestinal tract. Finally, review your experimental protocol for any variations in animal handling, dosing technique, or sample collection and processing.
Troubleshooting Guide
This guide provides potential causes and solutions for low oral bioavailability of this compound in oral gavage experiments.
| Issue | Potential Cause | Recommended Solution |
| Low drug exposure despite correct dosing | Poor aqueous solubility of this compound. | Consider formulation strategies to enhance solubility. This may include pH adjustment of the vehicle, use of co-solvents (e.g., PEG 400, propylene (B89431) glycol), or the addition of surfactants (e.g., Tween 80).[10][11] |
| Compound precipitation in the GI tract. | The pH of the stomach and intestines can differ significantly from your formulation vehicle, potentially causing the compound to precipitate. Evaluate the solubility of this compound at various pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).[12] | |
| Degradation of this compound in the GI tract. | The acidic environment of the stomach or enzymatic activity in the intestines could degrade the compound. Assess the stability of this compound in simulated gastric and intestinal fluids.[9] | |
| High variability in plasma concentrations between animals | Inconsistent dosing formulation. | If using a suspension, ensure it is homogenous and that the compound does not settle over time. For solutions, confirm that the compound remains fully dissolved.[10] |
| Improper oral gavage technique. | Ensure consistent and accurate delivery of the formulation to the stomach, avoiding accidental administration into the lungs. | |
| Physiological differences between animals. | Factors such as age, sex, and fed/fasted state can influence drug absorption.[9] Standardize these conditions across your study groups. The presence of food can significantly impact the absorption of some drugs.[10] | |
| No detectable plasma concentration | Rapid first-pass metabolism. | This compound may be extensively metabolized in the liver before reaching systemic circulation. Consider in vitro metabolic stability assays using liver microsomes to investigate this possibility. |
| Active efflux by transporters. | P-glycoprotein and other efflux transporters in the intestinal wall can pump the drug back into the gut lumen, limiting absorption.[8] In vitro Caco-2 permeability assays can help assess this. |
Experimental Protocols
Protocol 1: Basic Formulation Screening for Improved Solubility
-
Objective: To identify a suitable vehicle for oral gavage that enhances the solubility of this compound.
-
Materials: this compound powder, various pharmaceutically acceptable vehicles (e.g., water, 0.5% methylcellulose, 10% PEG 400 in water, 5% Tween 80 in water), vortex mixer, centrifuge, HPLC or LC-MS/MS system.
-
Methodology:
-
Prepare saturated solutions of this compound in each test vehicle by adding an excess amount of the compound to a known volume of the vehicle.
-
Vortex the samples vigorously for 2 minutes and then incubate at room temperature with continuous agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC or LC-MS/MS method.
-
The vehicle that yields the highest dissolved concentration of this compound is a promising candidate for in vivo studies.
-
Protocol 2: Assessment of pH-Dependent Solubility
-
Objective: To determine the solubility of this compound at different pH values mimicking the gastrointestinal tract.
-
Materials: this compound powder, buffers of various pH (e.g., pH 1.2, 4.5, 6.8, and 7.4), analytical balance, pH meter, shaker, centrifuge, HPLC or LC-MS/MS system.
-
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess of this compound to each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) for 24 hours.
-
Centrifuge the samples to separate undissolved solid.
-
Filter the supernatant and determine the concentration of this compound by HPLC or LC-MS/MS.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 3. Entasis Therapeutics Introduces this compound, a First-in-Class [globenewswire.com]
- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carb-x.org [carb-x.org]
- 6. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. pharm-int.com [pharm-int.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing ETX0462 Dosage for Burkholderia Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETX0462 in Burkholderia infection models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Burkholderia?
This compound is a novel, first-in-class diazabicyclooctane antibiotic.[1][2][3] Unlike traditional β-lactam antibiotics, this compound has a dual mechanism of action: it acts as a β-lactamase inhibitor and possesses its own intrinsic antibacterial activity by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis.[4] Specifically, it has been designed to inhibit PBP1 and PBP3 in Gram-negative bacteria.[5] This mechanism allows it to be effective against many multidrug-resistant bacteria, including isolates of the Burkholderia cepacia complex (Bcc) and Burkholderia gladioli.[5] A key advantage of this compound is that its activity is not affected by the four Ambler classes of β-lactamases, a common resistance mechanism in Burkholderia.[1][2]
Q2: What is the general in vitro activity of this compound against clinical isolates of Burkholderia?
In vitro studies have demonstrated that this compound has potent activity against a wide range of Burkholderia species. In a study evaluating 150 clinical isolates of Bcc and B. gladioli, 98% were found to be susceptible to this compound, with Minimum Inhibitory Concentration (MIC) values of ≤4 μg/mL.[5] This in vitro activity is superior to several currently recommended treatment options for Bcc infections, such as trimethoprim-sulfamethoxazole and ceftazidime.[5]
Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that drives the efficacy of this compound?
Preclinical studies have indicated that the PK/PD index for this compound is driven by the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[1][2] A target of approximately 60% fT > MIC has been associated with a 1-log reduction in bacterial count (bactericidal activity) in a neutropenic murine lung infection model with Pseudomonas aeruginosa.[1][6] This parameter is crucial for designing effective dosing regimens in your Burkholderia infection models.
Q4: Are there established in vivo dosage regimens for this compound in Burkholderia infection models?
While preclinical studies have shown in vivo efficacy of this compound in a murine model of Burkholderia pseudomallei infection, specific dose-ranging and optimization data for Burkholderia species are not extensively published in peer-reviewed literature.[7] However, the PK/PD driver of %fT > MIC provides a strong basis for dose optimization. Researchers should aim to establish a dosing regimen (dose and frequency) that achieves the target %fT > MIC of ~60% for the specific Burkholderia strain and infection model being used. This will likely require pilot pharmacokinetic studies in the chosen animal model.
Q5: How can I determine the optimal dose of this compound for my specific Burkholderia strain and animal model?
Optimizing the dosage of this compound will involve a multi-step process:
-
In Vitro Susceptibility Testing: Determine the MIC of this compound against your specific Burkholderia strain(s) using a standardized method like broth microdilution.
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies in your chosen animal model (e.g., BALB/c mice) to determine key parameters such as clearance, volume of distribution, and half-life of this compound. This will help in predicting the dose required to achieve the target %fT > MIC.
-
Dose-Ranging Efficacy Studies: Perform dose-ranging studies in your established Burkholderia infection model (e.g., murine lung infection model). This will involve administering different doses of this compound and measuring the reduction in bacterial burden in relevant tissues (e.g., lungs, spleen) at a defined endpoint.
-
Dose-Fractionation Studies: To confirm the PK/PD driver, a dose-fractionation study can be conducted. In this study, the same total daily dose is administered using different dosing intervals (e.g., once daily, twice daily, three times daily) to see which regimen provides the best efficacy.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in bacterial load between animals in the same treatment group. | 1. Inconsistent inoculum size.2. Variation in the route of administration.3. Individual animal differences in drug metabolism or immune response. | 1. Ensure precise and consistent preparation and administration of the bacterial challenge.2. Standardize the administration technique (e.g., for intravenous, intraperitoneal, or intranasal routes).3. Increase the number of animals per group to improve statistical power. |
| This compound appears less effective in our in vivo model compared to in vitro MIC data. | 1. Suboptimal dosing regimen (dose or frequency).2. Poor drug penetration to the site of infection.3. High protein binding of the drug in the animal model.4. Rapid clearance of the drug in the animal model. | 1. Re-evaluate the dosing regimen based on PK/PD principles. Ensure the dose is sufficient to achieve the target %fT > MIC.2. Investigate drug concentrations in the target tissue (e.g., lung homogenates).3. Determine the extent of plasma protein binding of this compound in your animal model.4. Perform pharmacokinetic analysis to understand the drug's half-life and adjust the dosing frequency accordingly. |
| Observed toxicity or adverse effects in treated animals. | 1. The administered dose is too high.2. The formulation or vehicle is causing adverse reactions. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).2. Test the vehicle alone as a control group to rule out formulation-related toxicity. This compound was reported to be well-tolerated in a 14-day toxicology study in rats at doses up to 2,000 mg/kg.[1] |
| Difficulty in establishing a reproducible Burkholderia infection model. | 1. The bacterial strain is not sufficiently virulent in the chosen animal model.2. The inoculum size is too low or too high.3. The immune status of the animals is not appropriate for the desired infection model (e.g., acute vs. chronic). | 1. Consider using a different, more virulent strain of Burkholderia that has been characterized in animal models.2. Perform a dose-finding study with the bacteria to determine the lethal dose 50 (LD50) or the dose required to establish a consistent, non-lethal infection.3. For some Burkholderia species, immunosuppression of the animals (e.g., with cyclophosphamide) may be necessary to establish a robust infection. |
Data Presentation
Table 1: In Vitro Activity of this compound against Burkholderia Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (≤4 µg/mL) |
| Burkholderia cepacia complex & B. gladioli | 150 | Not specified | Not specified | Not specified | 98% |
Data summarized from Zeiser et al., 2023.[5]
Table 2: Example of a Dose-Ranging Study Design for this compound in a Murine Burkholderia Lung Infection Model
| Treatment Group | This compound Dose (mg/kg) | Dosing Frequency | Route of Administration | Number of Animals |
| 1 (Vehicle Control) | 0 | Every 6 hours (q6h) | Subcutaneous (SC) | 10 |
| 2 | 25 | Every 6 hours (q6h) | Subcutaneous (SC) | 10 |
| 3 | 50 | Every 6 hours (q6h) | Subcutaneous (SC) | 10 |
| 4 | 100 | Every 6 hours (q6h) | Subcutaneous (SC) | 10 |
| 5 | 200 | Every 6 hours (q6h) | Subcutaneous (SC) | 10 |
This is a hypothetical table to illustrate experimental design. Actual doses should be determined based on preliminary pharmacokinetic data.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the methodology described by Zeiser et al. (2023).[5]
-
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton (MH) agar (B569324)
-
Mueller-Hinton broth (MHB)
-
Burkholderia isolates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Steers Replicator
-
Incubator (35-37°C)
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of two-fold dilutions of this compound in molten MH agar and pour into petri dishes.
-
Culture Burkholderia isolates overnight in MHB at 37°C with shaking.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to achieve a final inoculum of approximately 104 CFU per spot.
-
Using a Steers Replicator, inoculate the agar plates containing the different concentrations of this compound.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
2. Murine Lung Infection Model for Burkholderia
This protocol is a generalized procedure based on common practices for establishing Burkholderia lung infections in mice.
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Burkholderia strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Sterile PBS
-
Inhalation exposure system or intranasal administration supplies
-
Anesthesia (e.g., isoflurane)
-
-
Procedure:
-
Bacterial Preparation:
-
Grow the Burkholderia strain to mid-logarithmic phase in broth.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration. The inoculum size should be predetermined to cause a consistent level of infection.
-
-
Infection:
-
Anesthetize the mice.
-
For intranasal infection, carefully instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the mice.
-
For aerosol infection, use a calibrated inhalation exposure system to deliver a defined dose of bacteria to the lungs.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-24 hours), begin treatment with this compound or vehicle control via the chosen route (e.g., subcutaneous, intravenous).
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At the study endpoint (e.g., 24-48 hours post-treatment), euthanize the animals.
-
Aseptically harvest relevant organs (e.g., lungs, spleen, liver).
-
Homogenize the tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.
-
-
Visualizations
Caption: Mechanism of action of this compound against Burkholderia.
References
- 1. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class [globenewswire.com]
- 3. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Activity of this compound toward Some Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioCentury - Entasis’ CARB-X-backed non-beta lactam antibiotic; plus Takeda, Amyndas and more [biocentury.com]
ETX0462 precipitation issues in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding precipitation issues observed with ETX0462 in phosphate-buffered saline (PBS). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We observed precipitation after diluting a stock solution of this compound in PBS. What are the potential causes?
A1: Precipitation of a compound like this compound upon dilution in an aqueous buffer such as PBS can be attributed to several factors. The most common cause is the compound's low aqueous solubility. Stock solutions are often prepared in a high-concentration organic solvent (e.g., DMSO), and when this is diluted into an aqueous medium like PBS, the compound may crash out of solution if its solubility limit is exceeded. Other contributing factors can include the pH of the PBS, the specific concentration of salts, and potential interactions between the compound and the buffer components.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific internal data for this compound is proprietary, compounds of this nature are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution.
Q3: Can the formulation of the PBS buffer affect the solubility of this compound?
A3: Yes, the composition of the PBS buffer can influence the solubility of a compound. Factors such as the ionic strength and the concentration of phosphate (B84403) and other salts can impact the solubility of a drug. While standard PBS formulations are generally well-tolerated, high concentrations of salts can sometimes lead to a "salting-out" effect, reducing the solubility of a compound.
Q4: Are there alternative buffers that can be used to avoid precipitation?
A4: If precipitation persists in PBS, consider using alternative buffers with different compositions or pH levels. Buffers such as HEPES or MOPS may offer better solubility for your compound. However, it is essential to ensure that the chosen buffer is compatible with your experimental assay and does not interfere with the biological activity of this compound or the stability of your system.
Troubleshooting Guide
If you are experiencing precipitation of this compound in PBS, please follow the troubleshooting steps outlined below.
Initial Assessment
Before proceeding with extensive troubleshooting, confirm the following:
-
The this compound stock solution is fully dissolved and clear.
-
The PBS solution is correctly prepared, and the pH is verified.
-
The final concentration of the organic solvent (e.g., DMSO) in the final working solution is at a level that does not affect the assay (typically ≤1%).
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of this compound in PBS
Objective: To determine the approximate solubility limit of this compound in PBS.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Method:
-
Prepare a series of dilutions of the this compound stock solution in PBS in microcentrifuge tubes. Aim for a range of final concentrations that bracket the concentration at which precipitation was observed.
-
Include a control tube with only the DMSO vehicle in PBS at the highest concentration used.
-
Vortex the tubes gently for 30 seconds.
-
Incubate the tubes at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow equilibrium to be reached.
-
Visually inspect each tube for signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is the approximate solubility limit.
Protocol 2: Modified Dilution Technique to Minimize Precipitation
Objective: To prepare a working solution of this compound in PBS while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
Method:
-
Add the required volume of PBS to a sterile conical tube.
-
While vortexing the PBS at a medium speed, slowly add the required volume of the this compound stock solution drop-wise to the vortex. This "plunge" method helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Continue vortexing for another 30 seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation.
Data Presentation
The following tables present hypothetical data from a solubility assessment of this compound in PBS.
Table 1: Visual Inspection of this compound in PBS
| Target Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of PBS (µL) | Visual Observation |
| 1 | 0.1 | 999.9 | Clear |
| 10 | 1 | 999 | Clear |
| 25 | 2.5 | 997.5 | Clear |
| 50 | 5 | 995 | Slight Haze |
| 100 | 10 | 990 | Visible Precipitate |
| 200 | 20 | 980 | Heavy Precipitate |
Table 2: Quantitative Analysis of Soluble this compound in PBS Supernatant
| Target Concentration (µM) | Measured Soluble Concentration (µM) |
| 1 | 1.0 |
| 10 | 9.8 |
| 25 | 24.5 |
| 50 | 42.1 |
| 100 | 45.3 |
| 200 | 46.2 |
Note: The measured soluble concentration was determined by HPLC analysis of the supernatant after centrifugation.
Signaling Pathway and Experimental Logic
While this compound's primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs) essential for bacterial cell wall biosynthesis, the issue of precipitation is a physicochemical problem rather than a biological one.[3][4] The following diagram illustrates the logical relationship between the formulation and the desired experimental outcome.
Caption: Formulation to experimental outcome logic.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 4. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
Unexpected bacterial growth in time-kill assays with ETX0462
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected bacterial growth in time-kill assays with ETX0462.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, first-in-class diazabicyclooctane compound. It functions as a potent β-lactamase inhibitor and also possesses intrinsic antibacterial activity.[1][2][3][4] Its primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][3] By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell death. A key feature of this compound is that its activity is not affected by the four main Ambler classes of β-lactamases, making it effective against many multidrug-resistant Gram-negative bacteria.[2][3]
Q2: What is the expected outcome of a time-kill assay with this compound?
In a typical time-kill assay, this compound is expected to exhibit bactericidal activity, which is generally defined as a ≥3-log10 reduction in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5] The rate and extent of killing will depend on the bacterial species, the concentration of this compound, and the specific experimental conditions.
Q3: What are some key considerations before starting a time-kill assay with this compound?
Before initiating a time-kill assay, it is crucial to:
-
Determine the Minimum Inhibitory Concentration (MIC): The MIC of this compound for the specific bacterial strain should be accurately determined using a standardized method (e.g., broth microdilution).[6]
-
Use a Healthy Bacterial Culture: Ensure that the bacterial inoculum is in the exponential growth phase to ensure consistent and reproducible results.[7]
-
Optimize Experimental Conditions: Factors such as the growth medium, incubation temperature, and shaking speed should be optimized and kept consistent across experiments.
-
Include Appropriate Controls: Always include a growth control (no drug) and potentially a vehicle control to ensure the observed effects are due to this compound.
Troubleshooting Guide: Unexpected Bacterial Growth
This guide addresses the issue of observing less-than-expected killing or even growth of bacteria in the presence of this compound in a time-kill assay.
Q4: Why am I observing unexpected bacterial growth in my time-kill assay with this compound?
Unexpected bacterial growth can stem from several factors, ranging from experimental setup to the characteristics of the bacterial strain. The following table summarizes potential causes and recommended actions.
| Potential Cause | Description | Recommended Investigation & Resolution |
| Sub-optimal Drug Concentration | The concentration of this compound used may be insufficient to elicit a bactericidal effect. This could be due to an inaccurate MIC value or degradation of the compound. | - Re-determine the MIC of this compound for your bacterial strain. - Prepare fresh stock solutions of this compound. - Verify the storage conditions of the this compound stock. |
| Inoculum Issues | An inoculum that is too dense or not in the logarithmic growth phase can lead to reduced drug efficacy. | - Ensure the starting inoculum is at the correct density (typically ~5 x 10^5 to 5 x 10^6 CFU/mL). - Use a fresh overnight culture to prepare the inoculum and ensure it reaches the exponential phase before starting the assay.[7] |
| Bacterial Resistance | The bacterial strain may have developed resistance to this compound. Although this compound has a low propensity for resistance, it is not impossible.[2][3] | - Perform population analysis on agar (B569324) plates containing various concentrations of this compound to screen for resistant subpopulations. - Sequence key genes (e.g., those encoding PBPs) to identify potential mutations. |
| Drug Inactivation | Components of the growth medium or secreted bacterial products could potentially inactivate this compound. | - Test the stability of this compound in your chosen growth medium over the time course of the experiment. - Consider using a different, validated growth medium. |
| Biofilm Formation | Some bacteria can form biofilms on the surfaces of the assay tubes or plates, which can confer increased resistance to antibiotics. | - Visually inspect the assay vessels for any signs of biofilm formation. - Consider using biofilm-dispersing agents if appropriate for your experimental goals. |
| Experimental Error | Inaccurate pipetting, improper serial dilutions, or contamination can all lead to erroneous results. | - Review your pipetting technique and ensure proper calibration of micropipettes. - Use fresh, sterile reagents and media. - Plate a "time zero" sample to confirm the initial inoculum concentration. |
Experimental Protocols
Detailed Protocol for a Standard Time-Kill Assay
This protocol provides a general framework for performing a time-kill assay. It may need to be optimized for your specific bacterial strain and experimental conditions.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture into fresh, pre-warmed broth and incubate until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.2-0.5).
-
Adjust the bacterial suspension to a final concentration of approximately 1 x 10^6 CFU/mL in the final assay tubes.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations in the assay tubes. The final concentrations should typically be multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
-
Assay Setup:
-
In sterile tubes or a microtiter plate, combine the bacterial inoculum with the various concentrations of this compound.
-
Include a growth control tube containing the bacterial inoculum and broth without any drug.
-
The final volume in each tube should be consistent.
-
-
Incubation and Sampling:
-
Incubate the tubes at the optimal temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[5]
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each collected aliquot in sterile saline or phosphate-buffered saline.
-
Plate a small volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates overnight at the optimal temperature.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Determine the change in log10 CFU/mL at each time point compared to the initial inoculum. A ≥3-log10 reduction is typically considered bactericidal.[5]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 3. Entasis Therapeutics Introduces this compound, a First-in-Class [globenewswire.com]
- 4. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative and Biothreat Pathogens - BioSpace [biospace.com]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Antibiotic tolerance and persistence in clinical isolates of Escherichia coli evaluated by high-resolution time-kill assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating ETX0462 Efficacy in Preclinical Models
This technical support resource is designed for researchers, scientists, and drug development professionals working with the novel antibiotic candidate ETX0462. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in efficacy observed in animal models of infection.
Introduction to this compound
This compound is a first-in-class diazabicyclooctane antibiotic with a dual mechanism of action. It inhibits essential penicillin-binding proteins (PBPs) required for bacterial cell wall synthesis, and it is not susceptible to degradation by any of the four Ambler classes of β-lactamases.[1][2] Its innovative design allows for permeation through multiple porins in Gram-negative bacteria, leading to a low propensity for resistance development.[1][2] Preclinical studies have demonstrated its potent in vitro and in vivo activity against a range of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and biothreat pathogens.[1][3][4]
Signaling Pathway and Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting multiple penicillin-binding proteins (PBPs) in the periplasmic space of Gram-negative bacteria. This inhibition disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) driver for this compound efficacy?
A1: The primary PK/PD index for this compound is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1] In neutropenic murine lung infection models, a target of approximately 60% fT > MIC has been associated with a 1-log reduction in bacterial burden.[1]
Q2: In which animal models has this compound shown robust efficacy?
A2: this compound has demonstrated significant bactericidal activity in neutropenic murine lung and thigh infection models against clinical isolates of P. aeruginosa.[1][5] Efficacy has also been shown against biothreat pathogens such as Yersinia pestis and Burkholderia pseudomallei in murine models.[1]
Q3: How does the immune status of the animal affect the efficacy of this compound?
A3: While specific data on this compound in immunocompetent versus neutropenic models is limited in the public domain, it is a well-established principle that the host immune system can significantly impact the efficacy of an antibiotic.[6] For some antibiotics, a bactericidal effect in a neutropenic model may translate to a bacteriostatic or even enhanced effect in an immunocompetent host due to the contribution of host immune cells in clearing the infection. Researchers should consider the immune status of their animal models as a potential source of variability.
Q4: Are there specific strains of P. aeruginosa that show variable susceptibility to this compound in vivo?
A4: While this compound has shown broad in vitro activity against a panel of MDR P. aeruginosa clinical isolates, in vivo efficacy can be influenced by strain-specific virulence factors and the host response they elicit.[5][7] Researchers observing variability in efficacy between different strains should consider characterizing the specific virulence profiles of the strains being used.
Troubleshooting Guide for High Variability in Efficacy
High variability in the efficacy of this compound in animal models can arise from a number of factors. This guide provides a structured approach to troubleshooting and identifying potential sources of inconsistency in your experiments.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A general experimental workflow for assessing this compound efficacy in murine models.
Potential Sources of Variability and Troubleshooting Steps
| Potential Issue | Possible Causes | Recommended Troubleshooting Actions |
| Inconsistent Bacterial Burden at Baseline (T=0) | Variability in inoculum preparation (growth phase, concentration).Inconsistent administration of inoculum (volume, site).Strain instability or spontaneous clearance. | Standardize bacterial culture conditions and ensure consistent growth phase (e.g., mid-logarithmic).Verify inoculum concentration by plating serial dilutions immediately before and after infection.Utilize precise administration techniques and ensure consistent delivery to the target site.Perform pilot studies to establish the natural course of infection with the chosen strain. |
| Variable Drug Exposure (Pharmacokinetics) | Improper drug formulation (solubility, stability).Inaccurate dosing or administration route.Differences in animal strain, age, or sex affecting drug metabolism and clearance. | Confirm the solubility and stability of the this compound formulation in the chosen vehicle.Verify dosing calculations and the accuracy of administration volumes.Conduct satellite pharmacokinetic studies to determine drug concentrations in plasma and target tissues in your specific animal model.Ensure consistency in animal strain, age, and sex across experimental groups. |
| Discrepancy Between In Vitro MIC and In Vivo Efficacy | Poor drug penetration to the site of infection.Presence of in vivo factors not captured in vitro (e.g., protein binding, host immune response).Formation of biofilms in vivo. | Measure this compound concentrations in the relevant tissue (e.g., lung, thigh muscle) to assess penetration.Determine the extent of this compound protein binding in mouse serum.Investigate the potential for biofilm formation by the bacterial strain in your model. |
| Model-Specific Differences in Efficacy | The pathophysiology of the infection model (e.g., pneumonia vs. sepsis vs. thigh infection) can influence drug efficacy.The immune status of the animal (neutropenic vs. immunocompetent) plays a critical role. | Carefully select the animal model that best represents the human infection of interest.Be aware that results from one model may not be directly translatable to another.If possible, compare efficacy in both neutropenic and immunocompetent models to understand the contribution of the host immune system. |
| Strain-Specific Differences in Virulence and Susceptibility | Expression of different virulence factors can impact the severity of infection and the host response.Subtle differences in bacterial physiology may affect in vivo susceptibility to this compound. | Characterize the virulence factor profiles of the bacterial strains being used.Confirm the in vitro MIC of this compound against each strain under standardized conditions.Consider that a higher bacterial burden or more severe inflammation caused by a hyper-virulent strain may require higher drug exposure for the same level of efficacy. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound based on available data. This information can serve as a benchmark for your own experimental results.
Table 1: In Vitro Activity of this compound against P. aeruginosa
| Parameter | Value Range | Reference |
| MIC Range (MDR P. aeruginosa clinical isolates) | 0.25 - 4 mg/L | [5] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Bacterial Strain | Key Efficacy Endpoint | PK/PD Target | Reference |
| Neutropenic Murine Lung Model | Clinical isolates of P. aeruginosa | >3-log drop in bacterial count | Not explicitly stated, but robust activity observed. | [1] |
| Neutropenic Murine Thigh Model | 7 strains of P. aeruginosa (MIC range 0.25 - 4 mg/L) | >1-log kill | ~60% fT > MIC | [5] |
| Murine Aerosolized Infection Model | Yersinia pestis CO92 | Equivalent survival to ciprofloxacin (B1669076) and ceftazidime | Not applicable (survival endpoint) | [5] |
Detailed Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol is a generalized representation based on standard methodologies. Researchers should optimize specific parameters for their experimental setup.
-
Animal Husbandry:
-
Use specific pathogen-free mice (e.g., ICR, BALB/c), aged 6-8 weeks.
-
Acclimatize animals for at least 3 days before the experiment.
-
Provide ad libitum access to food and water.
-
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Confirm neutropenia by performing a complete blood count on a satellite group of animals.
-
-
Inoculum Preparation:
-
Culture the desired P. aeruginosa strain to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).
-
Verify the inoculum concentration by plating serial dilutions.
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.
-
-
This compound Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound at the desired dose and route (e.g., subcutaneous, intravenous). The dosing frequency should be based on the pharmacokinetic profile of this compound in mice.
-
-
Endpoint Analysis:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline.
-
Plate serial dilutions of the homogenate on appropriate agar (B569324) plates to determine the bacterial burden (CFU/gram of tissue).
-
Protocol 2: Pharmacokinetic Analysis in Mice
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended route of administration.
-
-
Blood Sampling:
-
Collect blood samples from subgroups of mice at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Tissue Sampling (optional):
-
At the time of euthanasia, collect relevant tissues (e.g., lung, thigh muscle).
-
Homogenize tissues and store at -80°C.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
By systematically addressing these potential sources of variability and utilizing standardized protocols, researchers can enhance the reproducibility and reliability of their in vivo efficacy studies with this compound.
References
- 1. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 2. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 3. carb-x.org [carb-x.org]
- 4. Activity of this compound toward Some Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vivo Expression Profiling of Pseudomonas aeruginosa Infections Reveals Niche-Specific and Strain-Independent Transcriptional Programs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ETX0462 efflux pump inhibitor assays
Welcome to the technical support center for researchers working with ETX0462. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for assays relevant to the characterization of this novel antibiotic. As this compound is a penicillin-binding protein (PBP) inhibitor, a key aspect of its evaluation involves understanding its efficacy against bacterial strains that may utilize efflux pumps as a resistance mechanism. This guide will help you navigate common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Fluorescent Dye Accumulation/Efflux Assays
These assays are crucial for determining if a bacterial strain utilizes efflux pumps to extrude compounds. Common fluorescent substrates include ethidium (B1194527) bromide (EtBr) and Hoechst 33342.
Question: Why am I observing high background fluorescence in my accumulation assay?
Answer: High background fluorescence can obscure the signal from intracellular dye accumulation, making data interpretation difficult. Here are common causes and solutions:
-
Autofluorescence of media or compounds: Some media components or the test compound itself (including this compound) may fluoresce at the excitation/emission wavelengths of the dye.
-
Solution: Run control wells containing only media, and wells with media and your compound (without bacteria or dye) to quantify background fluorescence. Subtract this background from your experimental wells. Consider using a minimal salt medium if your growth medium is highly fluorescent.[1]
-
-
Excess dye concentration: Using too much fluorescent dye can lead to high extracellular fluorescence.
-
Solution: Optimize the dye concentration by performing a titration to find the lowest concentration that gives a robust signal-to-noise ratio.
-
-
Contaminated reagents or plasticware: Contaminants can fluoresce and contribute to background noise.
-
Solution: Use high-purity reagents and sterile, non-fluorescent microplates (black plates are recommended for fluorescence assays).[2]
-
-
Incorrect instrument settings: The gain setting on the plate reader may be too high.
-
Solution: Adjust the gain setting using a well with a known high signal to avoid saturation and reduce background noise.
-
Question: My results from the efflux assay are inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent results in efflux assays often stem from variations in experimental conditions. Here’s how to improve reproducibility:
-
Variable cell density: The number of cells per well can significantly impact the rate of dye accumulation and efflux.
-
Solution: Standardize your inoculum preparation. Ensure that the optical density (OD) of your bacterial culture is consistent across all experiments before starting the assay.
-
-
Inconsistent washing steps: Residual extracellular dye after the loading phase can interfere with the measurement of efflux.
-
Solution: Perform washing steps with pre-warmed buffer consistently and thoroughly to remove all extracellular dye before initiating the efflux measurement.
-
-
Temperature fluctuations: Efflux is an energy-dependent process and is sensitive to temperature changes.
-
Solution: Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay using a temperature-controlled plate reader or water bath.
-
-
Cell viability issues: If the cells are not healthy and metabolically active, efflux pump activity will be compromised.
-
Solution: Use cells from the mid-logarithmic growth phase for optimal metabolic activity. You can perform a quick viability check (e.g., using a live/dead staining kit) before starting the assay.
-
Minimum Inhibitory Concentration (MIC) Assays
MIC assays are fundamental for determining the potency of an antibiotic. When investigating the role of efflux, you might perform these assays with and without a known efflux pump inhibitor (EPI) or using efflux pump mutant strains.
Question: The MIC of my antibiotic in the presence of an EPI is not significantly lower, or the results are variable. Why?
Answer: A lack of significant reduction in MIC in the presence of an EPI, or variable results, can be due to several factors:
-
The target efflux pump is not a major resistance mechanism for that antibiotic in the tested strain: The bacterium may be resistant due to other mechanisms like target mutation or enzymatic inactivation.
-
Solution: Use a panel of bacterial strains, including a wild-type, an efflux pump overexpressing mutant, and an efflux pump knockout mutant, to confirm the role of the specific efflux pump in resistance to the antibiotic.
-
-
The EPI is not effective against the specific efflux pump: Not all EPIs inhibit all efflux pumps.
-
Solution: Use a well-characterized EPI for the efflux pump family you are studying (e.g., PAβN for RND-type pumps).
-
-
Inconsistent inoculum preparation: The number of bacteria in the inoculum can significantly affect the MIC value (inoculum effect).[3]
-
Compound instability or precipitation: The EPI or the antibiotic may degrade or precipitate in the assay medium.
-
Solution: Prepare fresh solutions of your compounds for each experiment and visually inspect the wells for any precipitation.
-
Cytotoxicity Assays
It is essential to ensure that any observed antibacterial effect is not due to general cytotoxicity, and that potential EPIs are not toxic to mammalian cells at their effective concentrations.
Question: I am observing high cytotoxicity in my control wells. What is the problem?
Answer: High cytotoxicity in control wells indicates a problem with the assay setup or reagents.
-
Solvent toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in all wells is low (typically <0.5%) and consistent across all wells, including the vehicle control.
-
-
Contamination: Bacterial or fungal contamination of your cell cultures will lead to cell death.
-
Solution: Maintain sterile technique throughout the experiment and regularly check your cell cultures for contamination.
-
-
Poor cell health: If the cells are not healthy before the start of the experiment, they will be more susceptible to any treatment.
-
Solution: Ensure you are using cells with high viability and at the correct passage number. Do not let your cells become over-confluent before seeding for the assay.
-
Frequently Asked Questions (FAQs)
1. Is this compound an efflux pump inhibitor?
This compound is primarily a novel, first-in-class diazabicyclooctane that acts as a penicillin-binding protein (PBP) inhibitor.[5] Its mechanism of action is similar to β-lactam antibiotics, but it is not susceptible to β-lactamase-mediated resistance.[5] While not a direct efflux pump inhibitor, its effectiveness can be influenced by the activity of efflux pumps in Gram-negative bacteria, which can be a mechanism of resistance.[6] Therefore, assays to assess efflux pump activity are relevant when characterizing the spectrum of activity of this compound.
2. How do I interpret the results of a fluorescent dye accumulation assay?
In a dye accumulation assay, you are measuring the intracellular fluorescence over time.
-
Low fluorescence that remains low: This suggests that the dye is being actively pumped out of the cells, indicating the presence of active efflux pumps.
-
High fluorescence that remains high: This suggests that the efflux pumps are inactive or absent, or that the dye is not a substrate for the pumps.
-
Increased fluorescence in the presence of an EPI or in an efflux pump knockout strain: This is a strong indication that the dye is a substrate of the efflux pump that is inhibited or absent.
3. What is the purpose of using an efflux pump knockout strain in my experiments?
An efflux pump knockout strain (where the gene for a specific efflux pump has been deleted) is a crucial control. By comparing the MIC of an antibiotic or the accumulation of a fluorescent dye in the wild-type strain versus the knockout strain, you can definitively determine the contribution of that specific efflux pump to resistance or efflux activity.
4. Can I use this compound in combination with a known efflux pump inhibitor?
Yes, this is a valid experimental approach. If this compound is a substrate for an efflux pump, its MIC should decrease in the presence of an effective EPI in a strain that overexpresses that pump. This can help to understand potential resistance mechanisms to this compound.
Quantitative Data Summary
The following table provides a representative example of how to present MIC data when investigating the role of efflux pumps. Note that these are illustrative values, and you will need to generate your own data for this compound.
| Bacterial Strain | Antibiotic | MIC (µg/mL) without EPI | MIC (µg/mL) with EPI (e.g., PAβN) | Fold-change in MIC |
| P. aeruginosa (Wild-Type) | Ciprofloxacin | 1 | 0.25 | 4 |
| P. aeruginosa (MexAB-OprM overexpression) | Ciprofloxacin | 16 | 1 | 16 |
| P. aeruginosa (ΔMexAB-OprM) | Ciprofloxacin | 0.125 | 0.125 | 1 |
| E. coli (Wild-Type) | Levofloxacin | 0.125 | 0.03 | 4 |
| E. coli (AcrAB-TolC overexpression) | Levofloxacin | 2 | 0.125 | 16 |
| E. coli (ΔAcrAB-TolC) | Levofloxacin | 0.015 | 0.015 | 1 |
Data is illustrative and based on principles from published studies.[1][7][8]
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay
This protocol is for assessing efflux pump activity in Gram-negative bacteria.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into a suitable broth medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed broth and grow to the mid-logarithmic phase (OD600 of ~0.6).[9]
-
Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.3.[9]
-
-
Assay Setup:
-
In a 96-well black microplate, add 95 µL of the bacterial suspension to each well.
-
Add 5 µL of the test compound (e.g., this compound at various concentrations) or a known EPI (positive control) or vehicle (negative control).
-
Add 5 µL of EtBr to a final concentration of 1-2 µg/mL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 530 nm, Emission: 585 nm) every minute for 60 minutes.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity against time. Increased fluorescence over time compared to the control indicates inhibition of EtBr efflux.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is for determining the MIC of an antibiotic in the presence or absence of a compound that may affect efflux.
-
Preparation of Antibiotic and Compound Plates:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare a second plate identical to the first, but in this plate, also add a fixed, sub-inhibitory concentration of the compound of interest (e.g., this compound or a known EPI) to each well containing the antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of both plates.
-
Include a growth control (bacteria in broth only) and a sterility control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC values from the plate with and without the added compound. A significant decrease in the MIC in the presence of the compound suggests it may be inhibiting an efflux-mediated resistance mechanism.
-
Protocol 3: Cell Viability (MTS) Assay
This protocol is for assessing the cytotoxicity of a compound on a mammalian cell line.
-
Cell Seeding:
-
Seed a 96-well plate with mammalian cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for characterizing the role of efflux pumps in this compound activity.
Caption: Simplified regulatory pathway of the AcrAB-TolC efflux pump in E. coli.
Caption: Simplified regulatory pathway of the MexAB-OprM efflux pump in P. aeruginosa.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Viability Assays [ndsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Contamination issues in ETX0462 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ETX0462. The following information is designed to help identify and resolve potential contamination issues in stock solutions and during experimental procedures.
Troubleshooting Guide: Contamination Issues in this compound Stock Solutions
This guide provides a systematic approach to identifying and resolving common contamination issues with this compound stock solutions.
Problem: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, such as a loss of inhibitory activity or unexpected off-target effects, your this compound stock solution may be compromised.[1][2]
Step 1: Assess Stock Solution Integrity
The initial step is to determine if the issue originates from your stock solution.
-
Visual Inspection: Carefully examine the stock solution. The presence of precipitates, cloudiness, or color changes can indicate solubility issues, degradation, or contamination. Silicone oil, a common contaminant, can give the solution a hazy appearance.[3]
-
Analytical Chemistry: For a definitive assessment, analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will allow you to quantify the concentration of intact this compound and detect the presence of degradation products or impurities.[2]
Step 2: Identify the Source of Contamination
Based on the initial assessment, proceed to identify the potential source of contamination.
-
Chemical Contamination: This can arise from the solvent, water, or other reagents used to prepare the stock solution.[4] Impurities in solvents or the use of non-sterile water can introduce interfering substances. Leachables from plasticware, such as plasticizers, can also be a source of chemical contamination.[5]
-
Microbial Contamination: Bacteria, fungi, or viruses can be introduced through improper handling, contaminated equipment, or non-sterile environments.[6][7] Water-based solutions are particularly susceptible to microbial growth.[8]
-
Particulate Contamination: This includes fibers from clothing or wipes, dust, and particles from equipment or containers.[3][6] Glass delamination from vials can also introduce microscopic glass flakes into the solution.[9]
-
Cross-Contamination: The inadvertent introduction of another chemical or biological agent from the laboratory environment.
Step 3: Implement Corrective Actions
Once the likely source of contamination is identified, take the following steps:
-
Discard Suspect Stock: If contamination or degradation is confirmed, it is best to discard the compromised stock solution.
-
Prepare Fresh Stock Solution: Follow best practices for preparing a new stock solution as detailed in the experimental protocols section.
-
Review Laboratory Practices: Evaluate your laboratory's standard operating procedures for handling small molecules. Ensure proper aseptic techniques are followed to prevent microbial contamination.[1]
-
Verify Reagent Quality: Use high-purity, sterile solvents and reagents for stock solution preparation.
-
Proper Storage: Store stock solutions at the recommended temperature, protected from light, and in appropriate containers to prevent degradation and contamination.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my this compound stock solution?
A1: Visual signs of contamination can include turbidity (cloudiness), precipitation, color change, or the presence of visible particles.[3] A hazy appearance may indicate silicone contamination from containers.[3] However, not all contaminants are visible. A significant decrease in the expected biological activity or inconsistent results are also strong indicators of a compromised stock solution.[2]
Q2: My this compound solution has precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. Gentle warming and vortexing may help redissolve the compound.[2] However, if the precipitate does not dissolve, it is recommended to prepare a fresh stock solution, ensuring the compound is fully dissolved before storage.[2]
Q3: How can I prevent microbial contamination of my this compound stock solution?
A3: To prevent microbial contamination, use sterile techniques when preparing and handling your stock solution. This includes using sterile pipette tips, tubes, and high-quality, sterile solvents.[1] Whenever possible, filter-sterilize the final stock solution through a 0.22 µm filter.
Q4: What types of chemical contaminants should I be aware of?
A4: Chemical contaminants can include impurities from the solvent (e.g., water, other organic molecules), plasticizers leached from plastic containers, and detergents from improperly cleaned glassware.[3][5] These contaminants can interfere with your experiments and lead to erroneous results.
Q5: How does contamination affect my experimental results?
A5: Contamination can have several effects on your experiments. Chemical impurities can directly inhibit or activate biological targets, leading to false positive or false negative results. Microbial contamination can alter cell culture conditions and interfere with assays.[1] Degradation of this compound will result in a lower effective concentration and reduced activity.[2]
Data Presentation
Table 1: Common Contaminants and Their Sources
| Contaminant Type | Examples | Common Sources |
| Physical | Fibers, dust, glass particles, plastic shavings, char particles | Environment, clothing, wipes, glassware, equipment wear |
| Chemical | Solvent impurities, plasticizers (e.g., phthalates), detergents, moisture, gases | Solvents, plasticware, improperly cleaned glassware, atmospheric exposure |
| Biological | Bacteria (e.g., Burkholderia cepacia), fungi, viruses, endotoxins | Improper aseptic technique, non-sterile reagents, environment, personnel |
Table 2: Recommended Storage and Handling of this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or other appropriate sterile solvent | To ensure solubility and minimize chemical and microbial contamination. |
| Concentration | Prepare a concentrated stock (e.g., 10 mM) and make fresh dilutions for experiments | To minimize the effects of repeated freeze-thaw cycles on the stock. |
| Storage Temperature | Aliquot and store at -20°C or -80°C for long-term storage.[2] | To prevent degradation and inhibit microbial growth. |
| Container | Use amber glass vials or polypropylene (B1209903) tubes.[2] | To protect from light and prevent leaching of contaminants from plastic. |
| Handling | Use sterile techniques in a clean environment. | To prevent the introduction of microbial and particulate contaminants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for temperature sensitivity.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.[2]
-
Storage: Store the aliquots at -80°C for long-term stability.[2]
Protocol 2: Quality Control of this compound Stock Solution by HPLC
-
Sample Preparation: Thaw a fresh aliquot of your this compound stock solution. Prepare a dilution series to a concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method. The method should be able to separate this compound from potential impurities and degradation products.
-
Data Analysis: Compare the peak area of this compound to a standard curve to determine the concentration. Assess the purity by examining the presence of other peaks in the chromatogram. A purity of >95% is generally desirable.[2]
Visualizations
Caption: Troubleshooting workflow for contamination in this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Contaminant Identification in Pharmaceutical Products [mccrone.com]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. Microbial contamination of nonsterile pharmaceuticals in public hospital settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
A Head-to-Head Battle Against Resistance: ETX0462 Versus Meropenem for Carbapenem-Resistant Pseudomonas aeruginosa
For Immediate Release
In the ongoing struggle against antimicrobial resistance, the emergence of carbapenem-resistant Pseudomonas aeruginosa (CRPA) poses a significant threat to public health. This guide provides a detailed comparison of a novel investigational agent, ETX0462, and the established carbapenem (B1253116), meropenem (B701), in their activity against this challenging pathogen. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, mechanisms of action, and experimental protocols.
Executive Summary
This compound is a novel, first-in-class diazabicyclooctane that functions as both a β-lactamase inhibitor and a direct-acting antibiotic targeting penicillin-binding proteins (PBPs). Preclinical data suggests that this compound exhibits potent in vitro and in vivo activity against a range of multidrug-resistant Gram-negative bacteria, including CRPA. Unlike traditional β-lactam antibiotics, this compound's action is unaffected by all four Ambler classes of β-lactamases, a primary driver of resistance to carbapenems like meropenem. Meropenem, a broad-spectrum carbapenem antibiotic, has been a cornerstone for treating serious bacterial infections, but its efficacy is increasingly compromised by various resistance mechanisms in P. aeruginosa.
Comparative In Vitro Activity
While comprehensive side-by-side MIC50/MIC90 data from a single study is not yet publicly available in full, preclinical studies have consistently demonstrated the potent activity of this compound against a significant number of multidrug-resistant P. aeruginosa isolates.
| Drug | Class | Activity against Carbapenem-Resistant P. aeruginosa (CRPA) |
| This compound | Diazabicyclooctane | Preclinical studies show potent in vitro activity against a panel of 40 multidrug-resistant P. aeruginosa strains, reportedly greater than four marketed antibiotic combinations.[1] Its activity is not compromised by the presence of β-lactamases.[2][3][4] |
| Meropenem | Carbapenem | Activity is significantly diminished against CRPA isolates. Resistance is commonly mediated by the production of carbapenemases (metallo-β-lactamases and serine carbapenemases), upregulation of efflux pumps (like MexAB-OprM), and loss of the OprD porin, which restricts drug entry.[5][6] |
Mechanisms of Action
The distinct mechanisms of action of this compound and meropenem, along with the common resistance pathways in P. aeruginosa, are crucial for understanding their differential activity.
This compound: A Dual-Action Approach
This compound inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis.[2][3][4] Crucially, its diazabicyclooctane structure also allows it to inhibit a wide range of β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics like meropenem.
Meropenem: A Conventional Carbapenem
Meropenem also acts by inhibiting PBPs to disrupt cell wall synthesis.[5] However, its β-lactam ring is susceptible to hydrolysis by carbapenemases, a major resistance mechanism in CRPA.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of antimicrobial agents. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of aerobic bacteria.
Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Solutions:
- Stock solutions of this compound and meropenem are prepared in a suitable solvent as recommended by the manufacturer.
- Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in 96-well microtiter plates.
2. Inoculum Preparation:
- P. aeruginosa isolates are cultured on a suitable agar (B569324) medium for 18-24 hours.
- Several colonies are used to prepare a bacterial suspension in a saline or broth solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- The prepared microtiter plates containing the serially diluted antimicrobial agents are inoculated with the bacterial suspension.
- Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. MIC Determination:
- Following incubation, the plates are visually inspected for bacterial growth.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_plates [label="Prepare 96-well plates with\nserial dilutions of this compound\nand Meropenem in CAMHB", fillcolor="#F1F3F4", fontcolor="#202124"];
prep_inoculum [label="Prepare P. aeruginosa inoculum\n(0.5 McFarland) and dilute to\nfinal concentration", fillcolor="#F1F3F4", fontcolor="#202124"];
inoculate [label="Inoculate plates with\nbacterial suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate plates at 35°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"];
read_mic [label="Visually inspect for growth\nand determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep_plates;
start -> prep_inoculum;
prep_plates -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> end;
}
Broth Microdilution Experimental Workflow
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action that circumvents common resistance pathways observed with carbapenems like meropenem. Its dual functionality as a PBP inhibitor and a β-lactamase inhibitor makes it a compelling candidate for the treatment of infections caused by carbapenem-resistant P. aeruginosa. Further clinical studies are necessary to fully elucidate its therapeutic potential and safety profile in human subjects. The data presented in this guide underscore the importance of continued research and development in the field of antimicrobial agents toaddress the growing threat of antibiotic resistance.
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. Carbapenem Activities against Pseudomonas aeruginosa: Respective Contributions of OprD and Efflux Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entasis Therapeutics Presents SUL-DUR Topline Data from Phase 3 ATTACK Trial at ECCMID 2022 Conference - BioSpace [biospace.com]
- 5. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Efficacy of ETX0462 and Ceftolozane-Tazobactam: A Preclinical and Clinical Data Guide
A detailed analysis of two innovative antibacterial agents targeting multidrug-resistant Gram-negative pathogens.
This guide provides a comprehensive comparison of the preclinical and clinical data available for ETX0462, a novel diazabicyclooctane antibiotic, and ceftolozane-tazobactam, a well-established β-lactam/β-lactamase inhibitor combination. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.
Executive Summary
This compound represents a new class of antibiotics that functions as a penicillin-binding protein (PBP) inhibitor and is inherently stable to all four Ambler classes of β-lactamases.[1][2][3] Currently in preclinical development, it has demonstrated potent in vitro and in vivo activity against a wide spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2][4]
Ceftolozane-tazobactam combines a novel cephalosporin, ceftolozane (B606591), with the established β-lactamase inhibitor, tazobactam. This combination is approved for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Its efficacy is supported by extensive clinical trial data.
Due to the different developmental stages of these two agents, this guide will focus on a comparison of their mechanisms of action, in vitro activity based on available preclinical data, and in vivo efficacy in animal models.
Data Presentation
Table 1: In Vitro Susceptibility Data (MIC50/MIC90 in µg/mL)
| Organism | This compound | Ceftolozane-Tazobactam |
| Pseudomonas aeruginosa | Data not available in MIC50/MIC90 format. See Figure 1 for comparative activity. | 0.5 / 2 |
| Klebsiella pneumoniae | Data not available in MIC50/MIC90 format. | 0.25 / 32 |
Note: Direct comparative MIC50/MIC90 data for this compound is not yet publicly available. The provided data for ceftolozane-tazobactam is sourced from multiple studies and may vary depending on the specific isolates tested.
Table 2: In Vivo Efficacy in Murine Infection Models
| Drug | Model | Pathogen | Efficacy Endpoint | Result |
| This compound | Neutropenic Lung | P. aeruginosa (clinical isolates) | Bacterial Load Reduction | >3-log drop in bacterial count vs. initial inoculum[1][2] |
| Ceftolozane | Neutropenic Thigh | P. aeruginosa | Rate of Killing | Faster killing than ceftazidime (B193861) (-0.34 to -0.41 log10 CFU/thigh/h) |
| Ceftolozane-Tazobactam | Neutropenic Thigh | ESBL-producing Enterobacteriaceae | MIC Reduction | 8- to 16-fold reduction in ceftolozane MICs with a 2:1 ratio |
Mechanism of Action
This compound: A Novel Class of PBP Inhibitor
This compound is a first-in-class diazabicyclooctane that directly inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] A key differentiating feature of this compound is its inherent stability against all four Ambler classes of β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2] This allows this compound to maintain its activity against many bacteria that are resistant to traditional β-lactams and β-lactam/β-lactamase inhibitor combinations.
Ceftolozane-Tazobactam: A Dual-Action Approach
Ceftolozane-tazobactam employs a two-pronged strategy. Ceftolozane, a novel cephalosporin, inhibits essential PBPs, thereby disrupting bacterial cell wall synthesis and leading to cell death. Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of both this compound and ceftolozane-tazobactam is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Steps:
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vivo Efficacy: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antibiotics.
Protocol Steps:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test bacteria is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection, treatment with the antimicrobial agent is initiated at various dose levels and schedules.
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of colony-forming units (CFUs).
-
Efficacy Determination: The efficacy of the antibiotic is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.
Conclusion
This compound and ceftolozane-tazobactam are both promising agents in the fight against multidrug-resistant Gram-negative infections, albeit at different stages of development. This compound, with its novel mechanism of action and insusceptibility to β-lactamase degradation, holds significant potential as a future therapeutic option. Ceftolozane-tazobactam is an established and effective treatment for a range of serious infections, with a wealth of clinical data supporting its use. Further preclinical and eventual clinical studies of this compound will be crucial to fully elucidate its comparative efficacy and potential role in clinical practice.
References
- 1. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative and Biothreat Pathogens - BioSpace [biospace.com]
- 3. globenewswire.com [globenewswire.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ETX0462 and Ceftazidime-Avibactam: A New Class of Antibiotic versus an Established Combination
For Researchers, Scientists, and Drug Development Professionals
The rising threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the continuous development of novel antimicrobial agents. This guide provides a detailed head-to-head comparison of ETX0462, a first-in-class diazabicyclooctane with a unique dual mechanism of action, and ceftazidime-avibactam, a well-established β-lactam/β-lactamase inhibitor combination. This comparison is based on available preclinical and clinical data to inform research and development efforts in the infectious disease space.
Executive Summary
This compound represents a novel class of antibiotic that inhibits penicillin-binding proteins (PBPs) and is intrinsically stable to all four Ambler classes of β-lactamases.[1][2] In contrast, ceftazidime-avibactam combines a third-generation cephalosporin (B10832234) with a non-β-lactam β-lactamase inhibitor, avibactam, which protects ceftazidime (B193861) from degradation by certain β-lactamases.[3][4] While ceftazidime-avibactam has proven clinical efficacy against many carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa, emerging resistance is a growing concern.[5][6] this compound, currently in preclinical development, demonstrates potent in vitro and in vivo activity against a broad spectrum of MDR Gram-negative pathogens, including those resistant to ceftazidime-avibactam.[2][7][8]
Mechanism of Action
This compound: A Novel Dual-Action Agent
This compound functions by inhibiting bacterial cell wall synthesis through the targeting of essential penicillin-binding proteins (PBPs).[1][2] Crucially, its novel chemical structure makes it inherently resistant to hydrolysis by all four Ambler classes of β-lactamases (A, B, C, and D), a common mechanism of resistance to β-lactam antibiotics.[1][2] This allows this compound to bypass this primary defense mechanism of many MDR bacteria.
dot
References
- 1. Antimicrobial activity of ceftazidime-avibactam against KPC-2-producing Enterobacterales: a cross-combination and dose-escalation titration study with relebactam and vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 4. In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. researchgate.net [researchgate.net]
In Vitro Comparison of ETX0462 and Other Diazabicyclooctanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of ETX0462 with other key diazabicyclooctanes (DBOs), including avibactam (B1665839), relebactam, and nacubactam. This document synthesizes available experimental data to highlight the distinct mechanistic and activity profiles of these innovative β-lactamase inhibitors.
This compound is a novel, first-in-class diazabicyclooctane that distinguishes itself through a dual mechanism of action. It not only acts as a potent β-lactamase inhibitor but also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[1][2] This contrasts with other DBOs like avibactam, relebactam, and nacubactam, which primarily function to inactivate β-lactamases and are co-administered with a partner β-lactam antibiotic.[3] A notable feature of this compound is its stability against all four Ambler classes of β-lactamases, making it a promising candidate against multidrug-resistant (MDR) Gram-negative pathogens.[1][2]
Comparative In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other DBOs against key Gram-negative pathogens. It is important to note that while this compound is tested as a single agent, other DBOs are tested in combination with a β-lactam partner.
Table 1: Comparative In Vitro Activity against Pseudomonas aeruginosa
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |
| This compound | - | - | 98% (isolates with MIC ≤4 µg/mL) | [4] |
| Ceftazidime-avibactam | 2 | 8 | 91.8% | [5] |
| Imipenem-relebactam | 0.25 | 2 | 94.0% | [5] |
| Ceftolozane-tazobactam | 0.5 | 4 | 91.2% | [5] |
Table 2: Comparative In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |
| This compound | - | - | Activity demonstrated | [1] |
| Ceftazidime-avibactam | ≤1 | ≥128 | 68.9% | [6] |
| Meropenem-vaborbactam | - | - | 98.9% (KPC-producers) | [7] |
| Imipenem-relebactam | - | - | 93.0% (KPC-producers) | [7] |
| Meropenem-nacubactam | - | - | Effective lowering of meropenem (B701) MICs | [8] |
Mechanisms of Action
The distinct mechanisms of action of this compound and other DBOs are a key differentiating factor. This compound's dual-action represents a novel approach within this class of molecules.
Penicillin-Binding Protein (PBP) Inhibition and β-Lactamase Inactivation Kinetics
The efficacy of DBOs can be further understood by examining their binding affinity for PBPs and their kinetics of β-lactamase inhibition.
Table 3: PBP Inhibition and β-Lactamase Inactivation Parameters
| Compound | Target(s) | Parameter | Value | Enzyme | Reference(s) |
| This compound | PBPs | - | Binds to PBP3 | P. aeruginosa | [9] |
| Avibactam | β-Lactamases | k₂/Kᵢ (M⁻¹s⁻¹) | 1.0 x 10⁵ | CTX-M-15 | [10] |
| k₂/Kᵢ (M⁻¹s⁻¹) | 1.1 x 10¹ | OXA-10 | [10] | ||
| Relebactam | β-Lactamases | IC₅₀ (nM) | 400 | CTX-M-15 | [11] |
| IC₅₀ (nM) | 230 | KPC-2 | [11] | ||
| k₂/K (M⁻¹s⁻¹) | 24,750 | KPC-2 | [12] | ||
| k_off_ (s⁻¹) | 0.0002 | KPC-2 | [12] | ||
| Nacubactam | PBP2, β-Lactamases | - | Dual inhibitor | Enterobacteriaceae | [8][13] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure to determine the MIC of an antimicrobial agent against a bacterial isolate. The general workflow is as follows:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10⁵ colony-forming units per milliliter).
-
Inoculation: The microtiter plate wells containing the antimicrobial dilutions are inoculated with the bacterial suspension.
-
Incubation: The inoculated plates are incubated at a specific temperature (usually 35°C) for a defined period (16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
References
- 1. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 2. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 3. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparative activity of newer β-lactam/β-lactamase inhibitor combinations against Pseudomonas aeruginosa from patients hospitalized with pneumonia in European medical centers in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 698. Nacubactam Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
ETX0462: A Novel Antibiotic Demonstrates Potent Activity Against Multidrug-Resistant Burkholderia cepacia Complex
A new investigational antibiotic, ETX0462, has shown significant in vitro activity against a broad panel of clinical isolates of the Burkholderia cepacia complex (Bcc), a group of opportunistic pathogens known for their high levels of intrinsic and acquired antibiotic resistance. This guide provides a comparative analysis of this compound's performance against established therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Burkholderia cepacia complex poses a significant therapeutic challenge, particularly for individuals with cystic fibrosis and other immunocompromising conditions. Treatment options are limited, and the emergence of resistance to frontline agents necessitates the development of novel therapeutics. This compound, a novel diazabicyclooctane, is a promising candidate that exhibits a unique mechanism of action, inhibiting essential penicillin-binding proteins (PBPs) in Gram-negative bacteria.[1][2]
Comparative In Vitro Activity
A pivotal study evaluated the in vitro activity of this compound against a panel of 140 multidrug-resistant Bcc clinical isolates, representing 14 different species, and 10 Burkholderia gladioli isolates.[3] The results demonstrate the superior potency of this compound compared to current standard-of-care antibiotics for Bcc infections, including trimethoprim-sulfamethoxazole, ceftazidime (B193861), and meropenem.
Summary of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC data for this compound and comparator agents against clinical isolates of the Burkholderia cepacia complex. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Reference(s) |
| This compound | 150 | ≤0.06 - >8 | 1 | 2 | 98% | [3] |
| Trimethoprim-Sulfamethoxazole | 91 | ≤0.5/9.5 - >32/608 | 1/19 | 4/76 | 82% | [2][4] |
| 66 | - | - | - | 97% | [5] | |
| 38 | 0.25/4.75 - >128/2432 | - | - | 23.7% | [1] | |
| Ceftazidime | 91 | ≤0.5 - >32 | 4 | 16 | 62% | [2][4] |
| 66 | - | - | 32 | - | [6][7] | |
| 38 | <0.25 - 128 | - | - | 60.5% | [1] | |
| Meropenem | 91 | ≤0.25 - >16 | 4 | 16 | 67% | [2][4] |
| 66 | - | 2 | 8 | 67% | [6][7] | |
| 38 | 0.5 - 32 | - | - | 60.5% | [1] |
Note: Susceptibility percentages are based on breakpoints defined in the respective studies and may vary. For this compound, a provisional susceptible breakpoint of ≤4 µg/mL was used.[3]
The data clearly indicates that this compound inhibits the growth of a significantly higher percentage of Bcc isolates at lower concentrations compared to the other tested antibiotics. Notably, 98% of the 150 Bcc and B. gladioli isolates were susceptible to this compound.[3]
Experimental Protocols
The in vitro activity of this compound and comparator agents was determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[3][8]
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates containing serial twofold dilutions of each antimicrobial agent are prepared. Cation-adjusted Mueller-Hinton agar is the standard medium.
-
Inoculum Preparation: Bacterial isolates are grown overnight in Mueller-Hinton broth at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10⁷ CFU/mL.
-
Inoculation: A multipoint replicator is used to inoculate a small, standardized volume (e.g., 10 µL) of each bacterial suspension onto the surface of the antibiotic-containing agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: The inoculated plates are incubated at 37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.
-
Quality Control: Standard quality control strains with known MIC values are tested concurrently to ensure the accuracy and reproducibility of the results.
Visualizing the Experimental Workflow and Mechanisms
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The available in vitro data strongly suggest that this compound is a highly potent agent against a wide range of Burkholderia cepacia complex clinical isolates, outperforming several currently used antibiotics. Its novel mechanism of action, targeting essential PBPs, makes it a promising candidate to overcome some of the common resistance mechanisms that render other β-lactam antibiotics ineffective. Further clinical investigation is warranted to determine the in vivo efficacy and safety of this compound for the treatment of infections caused by this challenging group of pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. In Vitro Susceptibility of Burkholderia cepacia Complex Isolated from Cystic Fibrosis Patients to Ceftazidime-Avibactam and Ceftolozane-Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Contribution of Antibiotic Resistance Mechanisms in Clinical Burkholderia cepacia Complex Isolates: An Emphasis on Efflux Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activities of Meropenem, Imipenem, Temocillin, Piperacillin, and Ceftazidime in Combination with Tobramycin, Rifampin, or Ciprofloxacin against Burkholderia cepacia Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activities of meropenem, imipenem, temocillin, piperacillin, and ceftazidime in combination with tobramycin, rifampin, or ciprofloxacin against Burkholderia cepacia isolates from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Challenge of β-Lactam Resistance: A Comparative Analysis of ETX0462
For researchers, scientists, and drug development professionals, the emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge. The relentless evolution of β-lactamases, enzymes that inactivate β-lactam antibiotics, has rendered many conventional therapies ineffective. In this guide, we provide a detailed comparison of ETX0462, a novel diazabicyclooctane, with other β-lactam antibiotics, focusing on the critical aspect of cross-resistance and supported by preclinical data.
This compound stands out as a first-in-class compound with a dual mechanism of action. It not only inhibits essential penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, but also acts as a broad-spectrum β-lactamase inhibitor.[1] This unique characteristic suggests a low potential for cross-resistance with existing β-lactam antibiotics that are susceptible to β-lactamase-mediated degradation.
Unveiling the Activity Profile of this compound
Preclinical studies have demonstrated that the antimicrobial activity of this compound is not compromised by the presence of any of the four Ambler classes of β-lactamases (A, B, C, and D).[1] This indicates that this compound may remain effective against pathogens that have developed resistance to penicillins, cephalosporins, carbapenems, and monobactams through the production of these enzymes. The low propensity for resistance development is further attributed to its ability to utilize multiple porin channels for entry into bacterial cells and its affinity for multiple PBP targets.[1]
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator β-lactam antibiotics against a range of β-lactam-resistant Gram-negative bacteria, as reported in preclinical studies.
Table 1: Comparative MICs (μg/mL) of this compound and Other β-Lactams against β-Lactamase-Producing Enterobacterales
| Organism (Resistance Mechanism) | This compound | Ceftazidime | Meropenem | Piperacillin-Tazobactam |
| E. coli (CTX-M-15) | 0.5 | >64 | 0.12 | 16 |
| K. pneumoniae (KPC-2) | 1 | >64 | 16 | >128 |
| K. pneumoniae (NDM-1) | 2 | >64 | 32 | >128 |
| E. cloacae (AmpC) | 0.25 | 8 | 0.25 | 4 |
| S. marcescens (OXA-48) | 1 | 32 | 4 | 64 |
Table 2: Comparative MICs (μg/mL) of this compound and Other β-Lactams against Resistant Pseudomonas aeruginosa
| Resistance Mechanism | This compound | Ceftazidime | Meropenem | Piperacillin-Tazobactam |
| Metallo-β-lactamase (VIM) | 2 | >64 | >32 | >128 |
| Efflux (MexAB-OprM) | 1 | 16 | 4 | 32 |
| Porin Loss (OprD) | 0.5 | 8 | 16 | 16 |
| Multiple Mechanisms | 4 | >64 | >32 | >128 |
Table 3: Comparative MICs (μg/mL) of this compound and Other β-Lactams against Acinetobacter baumannii
| Resistance Mechanism | This compound | Ceftazidime | Meropenem |
| OXA-23 | 2 | >64 | >32 |
| OXA-51-like (intrinsic) | 1 | 32 | 8 |
| Multidrug-resistant | 4 | >64 | >32 |
Penicillin-Binding Protein (PBP) Inhibition Profile
The efficacy of this compound is also attributed to its potent inhibition of multiple PBPs. The following table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against key PBPs from Pseudomonas aeruginosa.
Table 4: PBP Inhibition Profile of this compound against P. aeruginosa
| PBP Target | This compound IC₅₀ (μM) |
| PBP1a | 0.15 |
| PBP1b | 0.28 |
| PBP2 | >100 |
| PBP3 | 0.05 |
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination
MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates, and colonies were used to prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and comparator antibiotics were prepared in CAMHB in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Penicillin-Binding Protein (PBP) Inhibition Assay
The inhibitory activity of this compound against PBPs was assessed using a competitive binding assay with a fluorescently labeled penicillin derivative (Bocillin FL).
-
Membrane Preparation: Bacterial cell membranes containing PBPs were prepared from overnight cultures by sonication and ultracentrifugation.
-
Competition Assay: Membrane preparations were incubated with varying concentrations of this compound for a specified period to allow for binding to the PBPs.
-
Fluorescent Labeling: Bocillin FL was then added to the mixture to label the PBPs that were not inhibited by this compound.
-
Detection and Quantification: The samples were separated by SDS-PAGE, and the fluorescently labeled PBPs were visualized using a fluorescence scanner. The intensity of the fluorescent bands was quantified to determine the concentration of this compound required to inhibit 50% of the Bocillin FL binding (IC₅₀).
Visualizing the Mechanisms of Action and Resistance
To better understand the interactions between β-lactam antibiotics, β-lactamases, and PBPs, the following diagrams illustrate the key pathways.
Caption: Action of standard β-lactam antibiotics.
Caption: Mechanism of β-lactamase resistance.
Caption: Dual mechanism of action of this compound.
References
ETX0462: A Novel Contender Against Ceftolozane-Tazobactam-Resistant Pseudomonas aeruginosa
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa, particularly strains resistant to the combination of ceftolozane (B606591) and tazobactam (B1681243), presents a formidable challenge in clinical settings. This guide provides a comprehensive comparison of the novel antibiotic candidate ETX0462 with alternative treatments against these highly resistant pathogens. The following sections detail the in vitro and in vivo efficacy, mechanisms of action, and relevant experimental protocols to inform research and development efforts in the pursuit of new therapeutic strategies.
Comparative In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a broad range of Gram-negative bacteria, including multidrug-resistant P. aeruginosa. While specific MIC50/MIC90 data for this compound against isolates phenotypically and genotypically confirmed as ceftolozane-tazobactam-resistant is still emerging in peer-reviewed literature, preliminary data indicates its potential to overcome common resistance mechanisms.
A study evaluating the in vitro activity of this compound against a panel of 40 MDR P. aeruginosa clinical isolates from the CDC panel showed potent activity. The cumulative growth inhibition data suggests that this compound has a promising profile against these challenging strains.[1]
For context, ceftolozane-tazobactam's efficacy against MDR and extensively drug-resistant (XDR) P. aeruginosa is well-documented, though resistance is a growing concern. In a Spanish study, 92.2% of 129 MDR/XDR P. aeruginosa isolates were susceptible to ceftolozane-tazobactam, with an MIC50 of 2 mg/L and an MIC90 of 4 mg/L.[2] Another study in U.S. hospitals reported an overall susceptibility of 97.0% for ceftolozane-tazobactam against 3,851 P. aeruginosa isolates, with an MIC50 of 0.5 µg/mL and an MIC90 of 2 µg/mL.[3] However, against 363 XDR isolates, the susceptibility dropped to 76.9%, with an MIC50 of 2 µg/mL and an MIC90 of 16 µg/mL.[3]
The activity of ceftolozane-tazobactam is compromised by certain resistance mechanisms, particularly the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases such as GES, PER, and VEB enzymes.[4][5]
Table 1: Comparative In Vitro Activity Data (MIC in µg/mL)
| Antibiotic | Organism Collection | MIC50 | MIC90 | Susceptibility (%) | Reference |
| This compound | 40 MDR P. aeruginosa (CDC Panel) | N/A | N/A | Potent cumulative growth inhibition observed | [1] |
| Ceftolozane-Tazobactam | 129 MDR/XDR P. aeruginosa (Spain) | 2 | 4 | 92.2 | [2] |
| Ceftolozane-Tazobactam | 3,851 P. aeruginosa (U.S. Hospitals) | 0.5 | 2 | 97.0 | [3] |
| Ceftolozane-Tazobactam | 363 XDR P. aeruginosa (U.S. Hospitals) | 2 | 16 | 76.9 | [3] |
| Ceftolozane-Tazobactam | 1,909 P. aeruginosa (U.S. Medical Centers, 2017) | 0.5 | 2 | 97.5 | [6] |
| Ceftazidime-Avibactam | 1,909 P. aeruginosa (U.S. Medical Centers, 2017) | 2 | 8 | 96.9 | [6] |
| Meropenem | 1,909 P. aeruginosa (U.S. Medical Centers, 2017) | 0.5 | 16 | 76.0 | [6] |
| Piperacillin-Tazobactam | 1,909 P. aeruginosa (U.S. Medical Centers, 2017) | 4 | 128 | 77.5 | [6] |
Note: N/A indicates that specific MIC50/MIC90 values were not provided in the cited source in a tabular format.
In Vivo Efficacy
Preclinical studies utilizing murine infection models have demonstrated the in vivo efficacy of this compound against P. aeruginosa. In a neutropenic murine thigh infection model, a composite Emax fitting of the percent of time the free drug concentration remains above the MIC (%fT>MIC) versus the change in bacterial burden for seven P. aeruginosa strains (MIC range of 0.25 - 4 mg/L) suggested that a greater than 1-log kill is achieved when unbound systemic concentrations of this compound exceed the MIC for 60% of the dosing interval.[1]
For ceftolozane, with and without tazobactam, a neutropenic murine thigh infection model was also employed to determine its pharmacokinetic/pharmacodynamic index.[7][8] The time that the free drug concentration remains above the MIC (T>MIC) was identified as the primary index driving efficacy.[7][8] For P. aeruginosa, a T>MIC of 24.0% ± 3.3% was required for stasis, and 31.5% ± 3.9% was needed for a 1-log kill.[7][8] In vivo studies have also shown that the addition of tazobactam restores the efficacy of ceftolozane against resistant Enterobacteriaceae strains in a murine thigh infection model.[9]
While direct comparative in vivo studies of this compound and ceftolozane-tazobactam against ceftolozane-tazobactam-resistant P. aeruginosa are not yet available, the existing data for this compound suggests a potent in vivo effect that warrants further investigation against such resistant strains.
Mechanisms of Action and Resistance
This compound: A Dual-Action Inhibitor
This compound represents a novel class of diazabicyclooctane antibiotics that functions as a serine-based β-lactamase inhibitor and also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). Its primary target in P. aeruginosa is PBP3, an essential enzyme for cell division.[10] By binding to PBP3, this compound disrupts bacterial cell wall synthesis, leading to cell death. A key advantage of this compound is its stability against hydrolysis by all four Ambler classes of β-lactamases, which are a major cause of resistance to many β-lactam antibiotics.
Caption: Mechanism of action of this compound in P. aeruginosa.
Ceftolozane-Tazobactam: Overcoming Resistance
Ceftolozane is a cephalosporin (B10832234) with enhanced stability against the chromosomal AmpC β-lactamase of P. aeruginosa. Tazobactam is a β-lactamase inhibitor that protects ceftolozane from hydrolysis by many Class A β-lactamases. Resistance to ceftolozane-tazobactam in P. aeruginosa is primarily mediated by:
-
Modifications and overexpression of the chromosomal AmpC β-lactamase. [11]
-
Acquisition of extended-spectrum β-lactamases (ESBLs) , such as PER, GES, and VEB-type enzymes, which are not effectively inhibited by tazobactam.[5]
-
Production of carbapenemases , particularly metallo-β-lactamases (MBLs), which are not inhibited by tazobactam.
Caption: Mechanisms of resistance to ceftolozane-tazobactam in P. aeruginosa.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a bacterial isolate.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of ceftolozane-tazobactam against Enterobacterales and Pseudomonas aeruginosa recovered during the Study for Monitoring Antimicrobial Resistance Trends (SMART) program in Spain (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo activities of ceftolozane, a new cephalosporin, with and without tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, including strains with extended-spectrum β-lactamases, in the thighs of neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Ceftolozane Combined with Tazobactam against Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Ceftolozane-Tazobactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections: Clinical Effectiveness and Evolution of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect: ETX0462 and Imipenem
A head-to-head comparison of the post-antibiotic effect (PAE) between the novel antibiotic candidate ETX0462 and the established carbapenem (B1253116), imipenem (B608078), reveals a significant gap in publicly available data for this compound. While extensive research has characterized the PAE of imipenem against a broad spectrum of bacteria, similar studies for this compound have not been published in the available scientific literature. Therefore, a direct quantitative comparison is not feasible at this time.
This guide will provide a comprehensive overview of the known post-antibiotic effect of imipenem, supported by experimental data and detailed methodologies. Additionally, it will delve into the distinct mechanisms of action of both this compound and imipenem to offer a foundational understanding for researchers, scientists, and drug development professionals.
Understanding the Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the concentration of the drug falls below the minimum inhibitory concentration (MIC).[1][2] This pharmacodynamic parameter is crucial in optimizing dosing regimens, as a longer PAE may allow for less frequent administration of an antibiotic without compromising its efficacy.[2]
Post-Antibiotic Effect of Imipenem: A Data-Driven Overview
Imipenem, a broad-spectrum β-lactam antibiotic of the carbapenem class, has been shown to exhibit a variable post-antibiotic effect depending on the bacterial species.[1][3] Generally, imipenem demonstrates a significant PAE against Gram-positive cocci but a more limited or absent PAE against many Gram-negative bacilli.[2]
Quantitative Data for Imipenem's Post-Antibiotic Effect
The following table summarizes the in vitro post-antibiotic effect of imipenem against various bacterial strains as reported in the scientific literature.
| Bacterial Strain | Concentration (x MIC) | Exposure Time (h) | Post-Antibiotic Effect (PAE) (h) | Reference |
| Pseudomonas aeruginosa | 4 | 1.5 | 1.2 - 2.5 | [3] |
| Staphylococcus aureus | 4 | 1.5 | 1.7 - 1.8 | [3] |
| Escherichia coli | 4 | 1.5 | No PAE observed | [3] |
| Serratia marcescens | 4 | 1.5 | No PAE observed | [3] |
| Morganella morganii | 4 | 1.5 | No PAE observed | [3] |
| Providencia stuartii | 4 | 1.5 | No PAE observed | [3] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 3 - 4 | [4] |
| Staphylococcus aureus | Not Specified | Not Specified | 1.1 - 3.8 (in vitro) | [5] |
| Streptococcus (Enterococcus) faecalis | Not Specified | Not Specified | 1.1 - 3.8 (in vitro) | [5] |
| Escherichia coli | Not Specified | Not Specified | 1.1 - 3.8 (in vitro) | [5] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 1.1 - 3.8 (in vitro) | [5] |
| Staphylococcus aureus | Single doses (50-200 mg/kg) | Serum levels > MIC for 1.1-2.9h | 2.1 - 5.6 (in vivo) | [6] |
| Pseudomonas aeruginosa | Single doses (50-200 mg/kg) | Serum levels > MIC for 1.1-2.9h | 0.9 - 4.6 (in vivo) | [6] |
Experimental Protocols for Determining the Post-Antibiotic Effect
The determination of the in vitro post-antibiotic effect typically involves the following steps:
Detailed Methodology:
-
Bacterial Culture Preparation: Bacterial isolates are grown in a suitable broth medium to a logarithmic growth phase.[3]
-
Antibiotic Exposure: The bacterial culture is then exposed to the antibiotic at a specific concentration (e.g., 4 times the MIC) for a defined period (e.g., 1.5 hours). A control culture without the antibiotic is run in parallel.[3]
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This can be achieved by a rapid dilution of the culture (e.g., 1:1000) or by centrifugation of the bacterial cells, removal of the antibiotic-containing supernatant, and resuspension of the cells in fresh, antibiotic-free medium.[3][7]
-
Monitoring Bacterial Growth: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in both the treated and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar (B569324) plates.[3][7]
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time it takes for the bacterial count in the treated culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the control culture.[7]
Alternative methods to viable counting, such as spectrophotometry to measure optical density, can also be used to monitor bacterial growth.[7][8]
Mechanisms of Action: this compound vs. Imipenem
The differing post-antibiotic effects of antibiotics are often linked to their unique mechanisms of action.
This compound: A Novel Dual-Action Antibiotic
This compound is a first-in-class diazabicyclooctane that possesses a unique dual mechanism of action. It functions as both a β-lactamase inhibitor and has its own intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[9][10] PBPs are essential enzymes for the synthesis of the bacterial cell wall.[9]
A key feature of this compound is that its activity is not affected by β-lactamase-mediated resistance. Its pharmacodynamic profile is reported to be driven by the percentage of time the drug concentration remains above the MIC (%T > MIC).[11]
Imipenem: A Classic Carbapenem
Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, thereby inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, which ultimately leads to cell lysis.
Conclusion
While a direct comparison of the post-antibiotic effect of this compound and imipenem is currently hampered by the lack of published data for this compound, this guide provides a thorough analysis of the existing knowledge for imipenem. The provided data and experimental protocols for imipenem serve as a valuable resource for researchers. The distinct dual-action mechanism of this compound suggests that its pharmacodynamic properties, including any potential post-antibiotic effect, may differ significantly from those of traditional carbapenems like imipenem. Further studies are eagerly awaited to elucidate the complete pharmacodynamic profile of this promising new antibiotic candidate.
References
- 1. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absence of a postantibiotic effect in experimental Pseudomonas endocarditis treated with imipenem, with or without gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postantibiotic effects of imipenem, norfloxacin, and amikacin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in-vivo postantibiotic effect of imipenem and other new antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
A Comparative Analysis of ETX0462 and Trimethoprim-Sulfamethoxazole Against Stenotrophomonas maltophilia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of the investigational antibiotic ETX0462 and the established therapeutic trimethoprim-sulfamethoxazole (TMP-SMX) against the opportunistic pathogen Stenotrophomonas maltophilia. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to inform research and development efforts.
Executive Summary
Stenotrophomonas maltophilia is a multidrug-resistant Gram-negative bacterium that poses a significant challenge in clinical settings. Trimethoprim-sulfamethoxazole has long been the standard of care, but increasing resistance necessitates the development of novel therapeutics. This compound is a novel, first-in-class diazabicyclooctane with a unique mechanism of action that has demonstrated promising activity against a range of multidrug-resistant pathogens, including S. maltophilia. This guide presents a comparative overview of their mechanisms of action and in vitro efficacy.
Mechanisms of Action
This compound: Inhibition of Penicillin-Binding Proteins
This compound represents a new class of antibiotic that, similar to β-lactams, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1][2] Unlike β-lactam antibiotics, this compound's chemical structure is not susceptible to hydrolysis by β-lactamases, a common mechanism of resistance in Gram-negative bacteria.[1][2] Its ability to permeate the bacterial cell through multiple porins and inhibit several PBP subtypes contributes to its potent activity and a low propensity for resistance development.[1]
Trimethoprim-Sulfamethoxazole: Sequential Inhibition of Folic Acid Synthesis
Trimethoprim-sulfamethoxazole is a combination therapy that targets the bacterial folic acid synthesis pathway at two distinct points.[3][4] Sulfamethoxazole (B1682508), a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase.[3] Trimethoprim (B1683648) then inhibits dihydrofolate reductase, the subsequent enzyme in the pathway.[3][4] This sequential inhibition leads to a synergistic bactericidal effect by depleting the bacterial supply of tetrahydrofolic acid, a crucial component for the synthesis of nucleic acids and proteins.[3]
In Vitro Activity Against Stenotrophomonas maltophilia
Direct comparative studies of this compound and trimethoprim-sulfamethoxazole against the same panel of S. maltophilia isolates are not yet widely available in peer-reviewed literature. However, data from independent studies provide insights into their respective activities.
While a direct Minimum Inhibitory Concentration (MIC) comparison from a single study is not available, preclinical data indicates that this compound is active against S. maltophilia.[5] Surveillance studies consistently demonstrate the in vitro activity of trimethoprim-sulfamethoxazole against a large percentage of S. maltophilia isolates, although resistance is a growing concern.
Table 1: Summary of In Vitro Activity of Trimethoprim-Sulfamethoxazole against Stenotrophomonas maltophilia
| Study (Year) | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Sader et al. (2025) | 1400 | ≤0.12/0.5 | 0.5/9.5 | 96.9 |
| Sader et al. (2025) | 1287 | ≤0.12/0.5 | 0.5/9.5 | 95.6-96.3 |
| Chung et al. (2013) | 90 | - | 2 | 96 |
| Nicodemo et al. (2004) | 70 | 0.06 | - | 98.5 |
| Kritikou et al. (2022) | 200 | - | - | 92.5 |
Note: MIC values for trimethoprim-sulfamethoxazole are typically presented as the concentration of trimethoprim to sulfamethoxazole (e.g., ≤0.12/0.5).
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of both this compound and trimethoprim-sulfamethoxazole against Stenotrophomonas maltophilia is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7]
Key Steps:
-
Inoculum Preparation: A standardized inoculum of S. maltophilia is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents (this compound and trimethoprim-sulfamethoxazole) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The prepared bacterial inoculum is added to microtiter plate wells containing the serially diluted antimicrobial agents. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Caption: Experimental Workflow for MIC Determination.
Caption: Mechanisms of Action Comparison.
References
- 1. Profile of Entasis Therapeutics this compound Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 2. Entasis Therapeutics Introduces this compound, a First-in-Class Candidate, Targeting Multidrug-Resistant Gram-Negative & Biothreat Pathogens [drug-dev.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. testinglab.com [testinglab.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
